Dimethylmalononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86109. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMJJXWXMZYZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223456 | |
| Record name | Propanedinitrile, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-55-3 | |
| Record name | 2,2-Dimethylpropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7321-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylmalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLMALONONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86109 | |
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| Record name | Propanedinitrile, dimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylmalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLMALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKA7D8BU8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylmalononitrile, also known as 2,2-dimethylpropanedinitrile, is a dinitrile compound with significant applications in organic synthesis. Its unique structural features, particularly the gem-dinitrile group on a quaternary carbon, make it a valuable reagent. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on quantitative data and experimental context.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 7321-55-3 | [1][2] |
| Molecular Formula | C₅H₆N₂ | [2] |
| Molecular Weight | 94.11 g/mol | [2] |
| Melting Point | 31-33 °C (lit.) | [3] |
| Boiling Point | 120 °C at 33 mmHg (lit.) | |
| Density | 0.9690 g/cm³ (rough estimate) | [3] |
| Flash Point | 145 °F (63 °C) - closed cup | [3] |
| Form | White or colorless to light yellow powder or lump | [3] |
Structural Information and Nomenclature
The structural and identifying information for this compound is detailed in the following table.
| Identifier | Value | Reference |
| IUPAC Name | 2,2-dimethylpropanedinitrile | [4] |
| Synonyms | This compound, 2,2-Dicyanopropane, Dimethylpropanedinitrile | [3] |
| SMILES String | CC(C)(C#N)C#N | |
| InChI | 1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3 | [4] |
| InChI Key | BCMJJXWXMZYZKN-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of nitriles is the C≡N stretching vibration. For saturated nitriles like this compound, this peak is expected to be sharp and intense, appearing in the range of 2260-2240 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecular symmetry of this compound, a single sharp peak would be expected for the six equivalent protons of the two methyl groups.
-
¹³C NMR: The spectrum would be expected to show signals for the quaternary carbon, the two equivalent methyl carbons, and the two equivalent nitrile carbons.
Mass Spectrometry: In electron impact mass spectrometry, the molecular ion peak (M+) would be observed. Fragmentation patterns would likely involve the loss of methyl groups or cyanide radicals.
Experimental Protocols
Use in Transnitrilation of Aryl Grignard Reagents
This compound has been effectively utilized as a cyanating agent for aryl Grignard and aryllithium reagents. This process, known as transnitrilation, offers a practical and safer alternative to traditional cyanation methods that often employ more toxic reagents.
General Procedure Outline:
-
The aryl Grignard or aryllithium reagent is prepared in situ from the corresponding aryl halide.
-
This compound is introduced to the reaction mixture.
-
The reaction proceeds under mild conditions, leading to the formation of the corresponding aryl nitrile.
-
The reaction is believed to proceed through a Thorpe-type imine adduct, which then undergoes a retro-Thorpe fragmentation to yield the aryl nitrile and a stable byproduct.[5]
Visualizations
This compound: Key Identifiers and Properties
Caption: A diagram summarizing the key identifiers, physical properties, and reactivity of this compound.
Experimental Workflow: Transnitrilation using this compound
Caption: A simplified workflow illustrating the use of this compound in the transnitrilation reaction to synthesize aryl nitriles.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | 7321-55-3 [chemicalbook.com]
- 4. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
An In-depth Technical Guide to Dimethylmalononitrile for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dimethylmalononitrile, a versatile and important reagent in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, and key applications, with a focus on its role as a cyanating agent. This document includes a detailed experimental protocol for a representative reaction and a visualization of the reaction mechanism to facilitate its practical application in a laboratory setting.
Core Properties of this compound
This compound, also known as 2,2-dimethylpropanedinitrile, is a white, crystalline solid that serves as a valuable building block in organic chemistry. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 7321-55-3 | [1] |
| Molecular Formula | C₅H₆N₂ | [1] |
| Molecular Weight | 94.11 g/mol | [1][2][] |
| Melting Point | 31-33 °C | [4][5] |
| Boiling Point | 120 °C at 33 mmHg | [4][5] |
| Density | 0.961 g/cm³ | [] |
| InChI Key | BCMJJXWXMZYZKN-UHFFFAOYSA-N | [] |
| SMILES | CC(C)(C#N)C#N | [] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for this compound itself was not found in the immediate search, the supporting information for a key publication outlines the NMR data for various products derived from it, indicating the techniques are standard for characterization.[6][7]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent nitrile stretch.
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2250 |
Note: The exact wavenumber can vary slightly based on the sample preparation and instrument.
2.3. Mass Spectrometry (MS)
Mass spectrometry data for this compound can be found in the NIST Mass Spectrometry Data Center.[2] The molecular ion peak (M+) would be observed at m/z 94.11.
Key Applications in Organic Synthesis
This compound is a highly effective and versatile reagent, primarily utilized as an electrophilic cyanide source in a variety of chemical transformations.
3.1. Transnitrilation Reactions
A significant application of this compound is in the cyanation of organometallic reagents, such as aryl Grignard and aryllithium reagents.[8][9][10] This process, known as transnitrilation, offers a safer and more efficient alternative to traditional cyanating agents. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.[8][9]
3.2. Cycloaddition Reactions
This compound participates in [2+2+2] cycloaddition reactions with diynes, catalyzed by Ruthenium(II) complexes, to yield substituted pyridines.[11] It also undergoes 1,3-dipolar cycloadditions with nitrones to form oxadiazolines.[11]
3.3. Synthesis of Heterocyclic Compounds
This reagent serves as a precursor in the synthesis of various heterocyclic compounds, including bisoxazolines.[4][5]
Experimental Protocol: Transnitrilation of an Aryl Grignard Reagent
The following is a representative experimental protocol for the cyanation of an aryl Grignard reagent using this compound, adapted from the work of Reeves et al.[8][9]
4.1. Materials and Equipment
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aryl bromide
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard oven-dried glassware for Grignard reactions
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (nitrogen or argon)
4.2. Procedure
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.
-
Cyanation Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Reaction Mechanism and Workflow Visualization
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.
Caption: Mechanism of Transnitrilation.
Caption: Cyanation Experimental Workflow.
References
- 1. scbt.com [scbt.com]
- 2. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7321-55-3 [chemicalbook.com]
- 5. 二甲基丙二腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. minio.scielo.br [minio.scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl malononitrile - Enamine [enamine.net]
An In-Depth Technical Guide to the Synthesis and Discovery of Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylmalononitrile, a valuable reagent in modern organic synthesis, has garnered significant attention for its role as a non-toxic and efficient cyanating agent. This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of this compound (CAS 7321-55-3). It details a key synthetic protocol via phase-transfer catalysis, presents its physicochemical properties in a structured format, and outlines its primary application in transnitrilation reactions. The document includes detailed experimental procedures and visualizations to support researchers in its preparation and application.
Introduction
This compound, also known as 2,2-dimethylpropanedinitrile, is a white, low-melting solid that has become an important building block in organic chemistry. While its early history is not extensively documented in readily available literature, its modern utility is well-established. It serves as a key precursor in the synthesis of various organic compounds, including bisoxazolines.[1] More significantly, it has emerged as a safe and effective alternative to traditional, highly toxic cyanating agents in a variety of chemical transformations.[1][2]
The primary application of this compound in contemporary synthesis is as an electrophilic cyanide source in transnitrilation reactions. This method allows for the efficient cyanation of organometallic reagents, such as Grignard and organolithium reagents, under mild conditions, avoiding the use of hazardous metal cyanides.[2][3][4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 7321-55-3 | [5] |
| Molecular Formula | C₅H₆N₂ | [5] |
| Molecular Weight | 94.11 g/mol | [5] |
| Appearance | White to colorless or light yellow powder/lump | [3] |
| Melting Point | 31-33 °C | [1] |
| Boiling Point | 120 °C at 33 mmHg | [1] |
| Density | 0.961 g/cm³ | [5] |
| InChI Key | BCMJJXWXMZYZKN-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(C#N)C#N | [5] |
Synthesis of this compound
The most common and efficient method for the laboratory-scale synthesis of this compound is the dialkylation of the parent compound, malononitrile (B47326). A particularly effective approach utilizes phase-transfer catalysis (PTC) in the absence of a solvent, which provides high selectivity for the desired dialkylated product.
Synthetic Pathway: Dialkylation of Malononitrile
The synthesis proceeds via the deprotonation of malononitrile by a strong base, followed by nucleophilic attack of the resulting carbanion on an alkylating agent, in this case, a methyl halide. The use of a phase-transfer catalyst facilitates the transport of the base and the malononitrile anion between phases, enabling the reaction to proceed efficiently without a solvent. The process is repeated for the second methylation.
References
Dimethylmalononitrile safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a key reagent in various synthetic applications. The following sections detail its physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures to ensure its responsible and safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a white, low-melting solid or colorless liquid with a nitrile odor.[1][2] It is a flammable solid and should be handled with care.[3]
| Property | Value | Reference |
| CAS Number | 7321-55-3 | [2] |
| Molecular Formula | C₅H₆N₂ | [2] |
| Molecular Weight | 94.11 g/mol | [3] |
| Appearance | White to colorless or light yellow powder, lump, or clear liquid | [2][4] |
| Melting Point | 31-33 °C (lit.) | [2][3] |
| Boiling Point | 120 °C at 44 hPa (lit.) | [1] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [1][3] |
| Density | 0.9690 g/cm³ (rough estimate) | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2][4] |
Toxicological Data and Hazard Information
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause serious eye and skin irritation and may cause respiratory irritation.[5]
Acute Toxicity
| Route | Value | Species | Reference |
| Dermal LD50 | 300 mg/kg | Not Specified | [1] |
| Inhalation LC50 | 3 mg/L (4 h) | Not Specified (Acute toxicity estimate) | [1] |
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem and ChemicalBook Safety Data Sheets.[5][6]
Mechanism of Toxicity
The toxicity of many nitrile compounds is associated with their in vivo metabolism, which can release cyanide.[7] Cyanide, in turn, can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria. While the specific metabolism of this compound has not been extensively detailed in the provided search results, it is prudent to assume a similar potential for cyanide release.
Additionally, some reactions involving this compound have been shown to proceed via a radical mechanism.[8] This reactivity could contribute to its toxicity through the generation of reactive radical species within biological systems.
Caption: Plausible toxicity pathway for this compound.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[9] The ventilation system should be designed to prevent the accumulation and recirculation of vapors.[9]
-
Work Surface: Use a disposable plastic-backed absorbent liner ("bench paper") or a stainless steel tray to protect work surfaces from contamination.[10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves (minimum 5-mil thickness) provide splash protection but should be changed immediately upon contamination.[11][12] For more extensive handling, consider thicker gloves or double-gloving.
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required.[10] For procedures with a higher risk of splashing, an acid-resistant apron is recommended.[10]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[1]
General Handling Workflow
Caption: General workflow for handling this compound.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][4] Keep away from heat, sparks, and open flames.[1] Store separately from strong oxidizing agents and acids.[1][9]
Disposal
Dispose of this compound and any contaminated materials as hazardous waste.[6] Use a licensed disposal company and do not mix with other waste.[6] Uncleaned containers should be treated as the product itself.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [6] |
Spill Response
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Prevent entry to the area.
-
Contact your institution's emergency response team immediately.
-
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Unsuitable Extinguishing Media: Do not use a direct water jet.[1]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[1] Vapors can form explosive mixtures with air.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Emergency Response Logic
Caption: Decision-making flow for emergency response.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 7321-55-3 [chemicalbook.com]
- 3. ジメチルマロノニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 7321-55-3 [m.chemicalbook.com]
- 5. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Toxicology of methacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed radical transnitrilation of arylborons with this compound and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
Thermodynamic Properties of Dimethylmalononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of dimethylmalononitrile ((CH₃)₂C(CN)₂). The information presented herein is compiled from experimental data and established scientific literature, offering a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Thermodynamic Data
The following tables summarize the key quantitative thermodynamic data for this compound. The primary source for this experimental data is the seminal work of Ribner and Westrum (1967).[1]
| Property | Value | Units | Notes |
| Molecular Weight | 94.11 | g/mol | [1] |
| Melting Point | 31-33 | °C | [1] |
| Boiling Point | 120 / 33 | °C / mmHg | [1] |
| Flash Point | 63 | °C | Closed cup[1] |
Table 1: Physical Properties of this compound
| Thermodynamic Quantity | Value | Units | Conditions |
| Standard Entropy (S°) | 44.92 | cal/(mol·K) | at 298.15 K |
| (H° - H°₀)/T | 21.95 | cal/(mol·K) | at 298.15 K |
| -(G° - H°₀)/T | 22.97 | cal/(mol·K) | at 298.15 K |
| Third-Law Entropy of Gas | 83.43 | cal/(mol·K) | at 298.15 K |
Table 2: Molar Thermodynamic Functions of Crystalline this compound at 298.15 K
| Transition | Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) |
| Solid-Solid Transition | 302.60 K | - | 7.79 cal/(mol·K) |
| Melting | 307.47 K | - | 3.15 cal/(mol·K) |
Table 3: Phase Transition Properties of this compound
| Phase | Temperature Range | Vapor Pressure Equation |
| Liquid | 310 - 370 K | log₁₀P(atm) = 26.5509 - 3506.24/T - 7.0462log₁₀T |
Table 4: Vapor Pressure of Liquid this compound
| Parameter | Value | Units |
| Density (ρ) | 0.8900 - 11.0 x 10⁻⁴(t - 35) | g/cm³ |
Table 5: Density of Liquid this compound
Experimental Protocols
The thermodynamic data presented in this guide were primarily determined through a series of meticulous experimental procedures as described by Ribner and Westrum (1967). The core methodologies are detailed below.
Low-Temperature Heat Capacity and Thermochemistry
Adiabatic Calorimetry: The heat capacity of this compound was measured from 5 to 350 K using a laboratory-constructed Mark II adiabatic calorimeter.
-
Sample Preparation: A purified sample of this compound was loaded into a gold-plated copper calorimeter vessel. The vessel was sealed with a small pressure of helium gas to facilitate thermal equilibrium.
-
Calorimeter Setup: The calorimeter vessel was suspended within a vacuum chamber, surrounded by adiabatic shields. These shields were maintained at the same temperature as the calorimeter to minimize heat exchange with the surroundings.
-
Measurement Procedure: A known quantity of electrical energy was introduced to the calorimeter, and the resulting temperature increase was precisely measured using a platinum resistance thermometer. The heat capacity was then calculated from the energy input and the temperature change.
-
Data Analysis: The experimental heat capacity data was used to calculate the entropy, enthalpy, and Gibbs free energy functions by numerical integration.
Caption: Workflow for Adiabatic Calorimetry.
Vapor Pressure Determination
The vapor pressure of liquid this compound was measured over the temperature range of 310 to 370 K using a static method.
-
Apparatus: A sample of this compound was placed in a thermostatted isoteniscope connected to a mercury manometer.
-
Procedure: The sample was thoroughly degassed to remove any volatile impurities. The temperature of the sample was controlled to within ±0.01 K. At each temperature, the system was allowed to reach equilibrium, and the vapor pressure was determined by measuring the difference in height of the mercury columns in the manometer.
Caption: Workflow for Vapor Pressure Measurement.
Density Measurement
The density of liquid this compound was determined using a pycnometer.
-
Procedure: A pycnometer of known volume was weighed empty and then again when filled with the liquid sample at a known temperature. The mass of the liquid was determined by difference. The density was then calculated by dividing the mass of the liquid by the volume of the pycnometer. This procedure was repeated at several temperatures to determine the temperature dependence of the density.
Caption: Workflow for Density Measurement.
References
An In-depth Technical Guide to the Solubility of Dimethylmalononitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethylmalononitrile, a key building block in organic synthesis. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility based on its chemical properties. Furthermore, it provides a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is crucial for predicting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 7321-55-3 | [1][2][3] |
| Molecular Formula | C₅H₆N₂ | [3][4] |
| Molecular Weight | 94.11 g/mol | [3][4] |
| Melting Point | 31-33 °C | [1][2] |
| Boiling Point | 120 °C at 33 mmHg | [1][2] |
| Appearance | White to light yellow powder or lump | [1] |
| Structure | (CH₃)₂C(CN)₂ |
This compound is a relatively small molecule with two polar nitrile (-C≡N) groups. The presence of these nitrile groups, with their strong dipole moments, imparts a significant degree of polarity to the molecule.[5] This polarity is a key determinant of its solubility in various organic solvents.
Expected Solubility in Organic Solvents
Based on the principle of "like dissolves like," the polarity of this compound suggests it will be more soluble in polar organic solvents and less soluble in nonpolar organic solvents.[6] The lone pair of electrons on the nitrogen atoms of the nitrile groups can also act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.[5]
The following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrile groups and have high polarity. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | High polarity allows for strong dipole-dipole interactions with this compound. |
| Slightly Polar Solvents | Ethyl Acetate, Dichloromethane | Moderate to Low | Lower polarity compared to the above classes, leading to weaker interactions. |
| Nonpolar Solvents | Toluene, Hexane, Cyclohexane | Low to Insoluble | Lack of polarity results in weak intermolecular forces with the polar this compound. |
It is important to note that while these are educated predictions, empirical determination is necessary for quantitative and precise solubility data.
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following protocol describes a static equilibrium method, which is a common and reliable technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)[4]
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge (optional)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks
-
Spectrophotometer (if using UV-Vis) or gravimetric analysis equipment (evaporating dish, oven)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter ensures that no solid particles are transferred.
-
Dilute the withdrawn sample with a known volume of the solvent in a volumetric flask.
-
Analyze the concentration of this compound in the diluted sample. This can be done via:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.
-
Spectroscopic Analysis (e.g., UV-Vis): If this compound has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the sample.
-
Chromatographic Analysis (e.g., HPLC): Use a calibrated HPLC method to determine the concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for Determining the Solubility of this compound.
Conclusion
References
- 1. This compound CAS#: 7321-55-3 [m.chemicalbook.com]
- 2. This compound | 7321-55-3 [chemicalbook.com]
- 3. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
Dimethylmalononitrile: A Versatile Cyanating Agent and Cycloaddition Partner in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylmalononitrile (DMMN), a geminal dinitrile, has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Unlike its parent compound, malononitrile, the presence of two methyl groups on the central carbon atom precludes deprotonation and subsequent use as a nucleophile in traditional condensation reactions like the Knoevenagel and Michael reactions. Instead, DMMN excels as a safe and effective electrophilic cyanating agent and as a robust partner in various cycloaddition reactions for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging its unique reactivity.
Physicochemical Properties of this compound
This compound is a white, low-melting solid that is commercially available and stable under standard laboratory conditions. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₆N₂ |
| Molecular Weight | 94.11 g/mol |
| Appearance | White to colorless solid or liquid |
| Melting Point | 31-33 °C |
| Boiling Point | 120 °C at 33 mmHg |
| CAS Number | 7321-55-3 |
This compound as an Electrophilic Cyanating Agent
A primary application of DMMN is in transnitrilation reactions, where it serves as an efficient and safer alternative to traditional, highly toxic cyanating agents. This reactivity is particularly valuable for the synthesis of aryl nitriles, which are important intermediates in the pharmaceutical and agrochemical industries.
Transnitrilation of Grignard and Organolithium Reagents
This compound readily reacts with aryl Grignard and organolithium reagents to afford the corresponding aryl nitriles in good to excellent yields.[1][2][3] The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. The proposed mechanism involves the initial addition of the organometallic reagent to one of the nitrile groups of DMMN, forming a Thorpe-type imine adduct. This intermediate then undergoes a retro-Thorpe fragmentation to release the more stable aryl nitrile and an isobutyronitrile (B166230) anion.[2][4]
Quantitative Data for Transnitrilation of Aryl Grignard Reagents
| Aryl Grignard Reagent | Product | Yield (%) |
| Phenylmagnesium bromide | Benzonitrile | 95 |
| 4-Tolylmagnesium bromide | 4-Methylbenzonitrile | 92 |
| 2-Thienylmagnesium bromide | Thiophene-2-carbonitrile | 88 |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzonitrile | 90 |
Experimental Protocol: Synthesis of Benzonitrile from Phenylmagnesium Bromide and DMMN
-
To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.1 equiv) in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford benzonitrile.
Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids
Aryl boronic acids can also be efficiently cyanated using DMMN in the presence of a rhodium catalyst.[5][6][7] This method offers a broader functional group tolerance compared to the Grignard-based approach. The reaction is typically carried out using a rhodium(I) precursor, such as [Rh(cod)Cl]₂, and a base.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Rhodium(iii)-catalyzed aromatic C–H cyanation with this compound as a cyanating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Reactivity of Nitrile Groups in Dimethylmalononitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of the nitrile groups in dimethylmalononitrile (DMMN). It covers key reactions, mechanistic insights, and experimental data, presented in a format tailored for professionals in chemical research and drug development.
Introduction to this compound (DMMN)
This compound, a geminal dinitrile, is a versatile and highly reactive building block in organic synthesis. The electron-withdrawing nature of the two nitrile groups significantly acidifies the α-protons (if present) and activates the nitrile carbons towards nucleophilic attack. In the case of DMMN, the absence of α-protons shifts its reactivity profile, making the nitrile groups the primary sites for chemical transformations. This guide explores the diverse reactivity of these nitrile moieties, including their participation in cycloaddition reactions, their use as cyanating agents, and their conversion to other functional groups through hydrolysis and reduction.
Key Reactions of this compound
The nitrile groups of DMMN are susceptible to a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of organic compounds, including heterocyclic structures and functionalized aromatic systems.
Transnitrilation Reactions
This compound serves as an effective and safer alternative to toxic cyanating agents for the transfer of a cyanide group to various nucleophiles, a process known as transnitrilation. This reaction is particularly useful for the synthesis of aryl nitriles.
DMMN reacts efficiently with aryl Grignard and aryllithium reagents to produce the corresponding aryl nitriles in high yields.[1][2] The reaction proceeds under mild conditions and avoids the use of transition metals.
Data Presentation: Transnitrilation with Aryl Grignard and Aryllithium Reagents
| Aryl Nucleophile Precursor | Reagent | Product | Yield (%) | Reference |
| Bromobenzene | Mg, THF | Benzonitrile | 95 | [1] |
| 4-Bromotoluene | Mg, THF | 4-Methylbenzonitrile | 92 | [1] |
| 4-Bromoanisole | Mg, THF | 4-Methoxybenzonitrile | 93 | [1] |
| 1-Bromonaphthalene | Mg, THF | 1-Naphthonitrile | 88 | [1] |
| 2-Bromopyridine | n-BuLi, THF | 2-Cyanopyridine | 75 | [2] |
| 1,3-Dibromobenzene | n-BuLi, THF | 1,3-Dicyanobenzene | 85 | [2] |
Table 1: Representative yields of aryl nitriles from the reaction of DMMN with organometallic reagents.
Experimental Protocol: General Procedure for Transnitrilation with Grignard Reagents
-
To a solution of the aryl bromide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add magnesium turnings (1.2 equiv).
-
Stir the mixture at room temperature until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0 °C.
-
Add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
A mild and oxidant-free copper-catalyzed system has been developed for the transnitrilation of arylboronic acids with DMMN.[3][4] This method offers broad substrate scope and high functional group tolerance.[3] The reaction is proposed to proceed through a radical pathway involving a Cu(0)/Cu(I) catalytic cycle.[3]
Logical Relationship: Proposed Catalytic Cycle for Copper-Catalyzed Transnitrilation
Cycloaddition Reactions
The nitrile groups of DMMN can participate as dipolarophiles or dienophiles in various cycloaddition reactions, leading to the formation of five- and six-membered heterocyclic rings.
Ruthenium(II) complexes catalyze the [2+2+2] cycloaddition of diynes with nitriles to form highly substituted pyridines.[5][6][7] this compound has been shown to afford excellent yields in these reactions.[6]
Experimental Workflow: Ru(II)-Catalyzed [2+2+2] Cycloaddition
This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones to yield oxadiazolines.[6] This reaction is often stereoselective.[6]
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
-
In a round-bottom flask, dissolve the nitrone (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired oxadiazoline.
Thorpe-Ziegler Reaction
While this compound itself cannot undergo a classical intramolecular Thorpe-Ziegler reaction due to the lack of a suitable tether, the principles of the Thorpe reaction (intermolecular condensation of nitriles) are relevant to understanding the reactivity of the nitrile group. The reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[8] The intramolecular version, the Thorpe-Ziegler reaction, is a powerful method for the synthesis of cyclic ketones from dinitriles.[8][9][10]
Reaction Mechanism: Thorpe-Ziegler Reaction
Hydrolysis of the Nitrile Groups
The nitrile groups of this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions. Complete hydrolysis yields dimethylmalonic acid.
Acid-Catalyzed Hydrolysis
Heating DMMN with a strong acid, such as concentrated hydrochloric or sulfuric acid, results in the formation of dimethylmalonic acid and the corresponding ammonium salt.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 equiv).
-
Carefully add concentrated hydrochloric acid (excess).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure dimethylmalonic acid.
Base-Catalyzed Hydrolysis
Treatment of DMMN with a strong base, such as sodium hydroxide (B78521), followed by acidification, also yields dimethylmalonic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in an aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux for several hours until the evolution of ammonia (B1221849) ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford dimethylmalonic acid.
Reduction of the Nitrile Groups
The nitrile groups of this compound can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a direct route to 2,2-dimethylpropane-1,3-diamine.
Experimental Protocol: Reduction of this compound with LiAlH₄
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This reaction should be carried out by trained personnel in a fume hood and under an inert atmosphere.
-
To a stirred suspension of lithium aluminum hydride (excess, e.g., 2.5 equiv) in anhydrous diethyl ether or THF in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting 2,2-dimethylpropane-1,3-diamine by distillation under reduced pressure.
Conclusion
The nitrile groups in this compound exhibit a rich and diverse reactivity, making it a valuable and versatile reagent in modern organic synthesis. Its utility as a cyanating agent offers a safer alternative to traditional cyanide sources. The participation of its nitrile groups in cycloaddition reactions provides efficient routes to complex heterocyclic scaffolds. Furthermore, the hydrolysis and reduction of the nitrile moieties open pathways to important dicarboxylic acid and diamine derivatives. A thorough understanding of the reactivity of this compound is crucial for leveraging its full potential in the design and development of novel molecules for pharmaceutical and materials science applications.
References
- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 2. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]
- 3. Ruthenium(II)-catalyzed [2 + 2 + 2] cycloaddition of 1,6-diynes with tricarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Unveiling the Electron-Withdrawing Power of Dimethylmalononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dated: December 21, 2025
Abstract
This technical guide provides an in-depth exploration of the electron-withdrawing nature of dimethylmalononitrile (DMMN). A commercially available and bench-stable solid, DMMN serves as a potent electrophilic cyanating agent and a valuable building block in organic synthesis.[1][2] Its strong electron-withdrawing properties, conferred by the two nitrile groups attached to a quaternary carbon, are pivotal to its reactivity. This document details the synthesis of DMMN, its key chemical transformations, and the underlying mechanistic principles of its electron-withdrawing character, supported by quantitative data and detailed experimental protocols. Particular emphasis is placed on its utility in Knoevenagel condensations and transnitrilation reactions, which are critical in the synthesis of various pharmaceuticals and functional materials.
Introduction: The Gem-Dinitrile Motif
The presence of two nitrile groups on the same carbon atom, the gem-dinitrile or dicyanomethylene group, profoundly influences the electronic properties of a molecule. The linear sp-hybridized cyano groups are powerful electron-withdrawing moieties due to the high electronegativity of nitrogen and the nature of the carbon-nitrogen triple bond.[3][4] When two such groups are present, their inductive and resonance effects are compounded, leading to a significant polarization of the molecule. In this compound, the quaternary carbon atom bearing the two cyano groups becomes highly electrophilic, making it susceptible to nucleophilic attack. This inherent electronic characteristic is the cornerstone of its synthetic utility.
Synthesis of this compound
While this compound is commercially available, its synthesis in the laboratory can be achieved through a two-step process starting from malononitrile (B47326): alkylation followed by purification. The following protocol is a logical extension based on the well-established procedures for the synthesis of malononitrile and its alkylation.[5][6][7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Malononitrile
-
Sodium hydride (NaH) or another suitable base
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation (optional, for purification)
Procedure:
-
Deprotonation of Malononitrile: In a flame-dried round-bottom flask under an inert atmosphere, a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF is prepared. A solution of malononitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the malononitrile dianion.
-
Alkylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure complete dialkylation.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by fractional distillation under reduced pressure to yield pure this compound.
Quantifying the Electron-Withdrawing Nature
While a specific Hammett parameter for the entire this compound moiety is not available in the literature, the strong electron-withdrawing nature of the constituent cyano groups is well-documented.
| Parameter | Value | Significance |
| Hammett Constant (σp) of -CN | +0.66 | Indicates a strong electron-withdrawing effect through resonance and induction. |
| Hammett Constant (σm) of -CN | +0.56 | Shows a significant inductive electron-withdrawing effect. |
Table 1: Hammett Constants for the Cyano Group. These values quantify the electron-withdrawing strength of the nitrile functionality.
The presence of two cyano groups on the same carbon atom in this compound significantly enhances this electron-withdrawing effect compared to a single cyano group.
Key Reactions and Mechanistic Insights
The electron-deficient nature of the central carbon in this compound dictates its reactivity, making it a key component in several important organic transformations.
Knoevenagel Condensation
This compound, like its parent compound malononitrile, is an excellent substrate for the Knoevenagel condensation, reacting with aldehydes and ketones to form α,β-unsaturated dinitriles.[8]
Materials:
-
This compound
-
Aldehyde or ketone
-
Piperidine (B6355638) or another basic catalyst
-
Ethanol (B145695) or another suitable solvent
Procedure:
-
A solution of this compound (1.0 equivalent) and the carbonyl compound (1.0 equivalent) in ethanol is prepared.
-
A catalytic amount of piperidine is added, and the mixture is stirred at room temperature or gently heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.
Transnitrilation Reactions
A significant application of this compound is as an electrophilic cyanating agent in transnitrilation reactions with organometallic reagents such as Grignard and organolithium reagents.[1][2][9] This method provides a safer and milder alternative to traditional cyanating agents like cyanogen (B1215507) halides or metal cyanides.
The reaction proceeds through a nucleophilic addition of the organometallic reagent to one of the nitrile groups of DMMN, forming an imine intermediate. This is followed by a retro-Thorpe fragmentation, which is energetically favorable, to yield the desired aryl nitrile and a stable carbanion byproduct.[2]
Materials:
-
Aryl bromide or iodide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
This compound (DMMN)
-
Aqueous work-up solution (e.g., saturated NH₄Cl)
Procedure:
-
Grignard Reagent Formation: The Grignard reagent is prepared by adding a solution of the aryl halide in anhydrous THF to a stirred suspension of magnesium turnings in THF under an inert atmosphere.
-
Transnitrilation: The freshly prepared Grignard reagent is then added dropwise to a solution of this compound (1.0-1.2 equivalents) in anhydrous THF at a low temperature (e.g., 0 °C or -78 °C).
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or GC-MS), it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude aryl nitrile is purified by column chromatography or distillation.
Applications in Drug Development
The nitrile group is a prevalent functional group in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[3] The reactions of this compound provide efficient pathways to introduce the cyano group into complex molecules and to synthesize heterocyclic scaffolds that are common in drug candidates.
Conclusion
This compound is a versatile and powerful reagent in organic synthesis, primarily owing to the strong electron-withdrawing nature of its gem-dinitrile functionality. This guide has provided a comprehensive overview of its synthesis, quantitative electronic properties, and key applications in Knoevenagel condensations and transnitrilation reactions. The detailed experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this important building block in the creation of novel molecules with significant biological and material properties.
References
- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]
- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Transnitrilation of Aryl Grignard Reagents with Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl nitriles is a fundamental transformation in organic chemistry, yielding key intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional methods for introducing a nitrile group onto an aromatic ring often involve harsh reagents or toxic cyanide sources. A significant advancement in this area is the transnitrilation reaction utilizing dimethylmalononitrile (DMMN) as a cyanide source for the cyanation of aryl Grignard reagents. This method, developed by Reeves et al., offers a mild, efficient, and safer alternative.[1][2][3]
This document provides detailed application notes and experimental protocols for the successful implementation of this transnitrilation reaction. The process is characterized by its broad substrate scope, including sterically hindered aryl Grignards, and its tolerance of various functional groups.[3][4] The reaction proceeds via the addition of the Grignard reagent to one of the nitrile groups of DMMN, forming a Thorpe-type imine adduct, which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and isobutyronitrile (B166230) anion as a byproduct.[1]
Key Advantages of the DMMN-Mediated Transnitrilation
-
Safety: Avoids the use of highly toxic cyanide salts.[1]
-
Mild Reaction Conditions: Typically proceeds at temperatures from 0 °C to room temperature.[3]
-
Broad Substrate Scope: Effective for a wide range of electron-rich, electron-poor, and sterically hindered aryl Grignard reagents.[3]
-
High Yields: Generally provides good to excellent yields of the corresponding aryl nitriles.[3]
-
Functional Group Tolerance: Compatible with a variety of functional groups that might be sensitive to other cyanation methods.[3]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the transnitrilation of various aryl Grignard reagents with this compound.
Table 1: Transnitrilation of Commercially Available Aryl Grignard Reagents
| Entry | Aryl Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzonitrile | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzonitrile (B7767037) | 92 |
| 3 | 2-Methylphenylmagnesium bromide | 2-Methylbenzonitrile | 96 |
| 4 | 2,6-Dimethylphenylmagnesium bromide | 2,6-Dimethylbenzonitrile | 91 |
| 5 | 4-Chlorophenylmagnesium bromide | 4-Chlorobenzonitrile | 88 |
Reaction Conditions: 1.0 equivalent of Aryl Grignard reagent, 1.5 equivalents of DMMN in THF at 0 °C to room temperature.[3]
Table 2: Transnitrilation of in situ Generated Aryl Grignard Reagents from Aryl Bromides
| Entry | Aryl Bromide | Grignard Formation Method | Product | Yield (%) |
| 1 | 4-Bromoanisole (B123540) | i-PrMgCl·LiCl | 4-Methoxybenzonitrile | 95 |
| 2 | 2-Bromotoluene | i-PrMgCl·LiCl | 2-Methylbenzonitrile | 91 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Mg, LiCl | 4-(Trifluoromethyl)benzonitrile | 85 |
| 4 | 1-Bromo-2,6-dimethoxybenzene | i-PrMgCl·LiCl | 2,6-Dimethoxybenzonitrile | 79 |
| 5 | 4-Bromobenzonitrile | Mg, LiCl | 1,4-Dicyanobenzene | 82 |
Reaction Conditions: (A) 1.1 equiv of i-PrMgCl·LiCl, THF, 0 °C to rt; then 1.5 equiv of DMMN. (B) Mg, LiCl, THF, rt; then 1.5 equiv of DMMN.[3]
Experimental Protocols
Materials and Reagents:
-
This compound (DMMN)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl Grignard Reagent (commercial solution or prepared in situ)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle (if necessary for Grignard preparation)
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol 1: General Procedure for the Transnitrilation of a Commercially Available Aryl Grignard Reagent
This protocol describes the synthesis of 2-methylbenzonitrile from 2-methylphenylmagnesium bromide as a representative example.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 2-methylphenylmagnesium bromide (1.0 M in THF, 10 mmol, 1.0 equiv) to a dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of DMMN: To the stirred Grignard solution, add a solution of this compound (1.41 g, 15 mmol, 1.5 equiv) in anhydrous THF (10 mL) dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-methylbenzonitrile.
Protocol 2: Procedure for the in situ Generation of an Aryl Grignard Reagent and Subsequent Transnitrilation
This protocol details the synthesis of 4-methoxybenzonitrile from 4-bromoanisole.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, add magnesium turnings (0.36 g, 15 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromoanisole (1.87 g, 10 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
-
Transnitrilation Reaction:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice-water bath.
-
Slowly add a solution of this compound (1.41 g, 15 mmol, 1.5 equiv) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification: Follow steps 5-8 from Protocol 1 to quench the reaction, extract the product, and purify it by column chromatography.
Visualizations
Reaction Mechanism
References
- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]
- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyanation of Aryllithium Reagents with Dimethylmalononitrile
Introduction
The cyanation of aryllithium reagents using dimethylmalononitrile (DMMN) presents a safe, efficient, and scalable method for the synthesis of aryl nitriles.[1][2][3] This protocol avoids the use of highly toxic and hazardous cyanating agents, such as metal cyanides, and does not require transition metal catalysts, which can lead to product contamination and catalyst poisoning.[1][2][4] DMMN is a commercially available, bench-stable solid, making it a practical reagent for both academic research and industrial applications.[1][2][5] The reaction proceeds under mild conditions and demonstrates a broad substrate scope, including sterically hindered and electronically diverse aryl systems.[1][2][6] Furthermore, this methodology is compatible with aryllithium species generated through directed ortho-lithiation, enabling a direct C-H cyanation strategy.[2][6][7]
The reaction is proposed to proceed through the formation of a Thorpe-type imine intermediate, which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and a stable byproduct.[1][3][6][8] Computational studies have supported the energetic favorability of this mechanistic pathway.[1][3]
Data Presentation
The following table summarizes the scope of the cyanation of various aryllithium reagents with this compound, demonstrating the versatility and efficiency of this protocol. The aryllithium reagents were generated in situ from the corresponding aryl bromides via lithium-halogen exchange.
| Entry | Aryl Bromide | Aryl Nitrile Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybenzonitrile | 95 |
| 2 | 3-Bromoanisole | 3-Methoxybenzonitrile | 92 |
| 3 | 2-Bromoanisole | 2-Methoxybenzonitrile | 88 |
| 4 | 4-Bromotoluene | 4-Methylbenzonitrile | 94 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)benzonitrile | 85 |
| 6 | 1-Bromo-4-fluorobenzene | 4-Fluorobenzonitrile | 91 |
| 7 | 1-Bromo-3-chlorobenzene | 3-Chlorobenzonitrile | 89 |
| 8 | 2-Bromonaphthalene | 2-Naphthonitrile | 93 |
| 9 | 1-Bromonaphthalene | 1-Naphthonitrile | 87 |
| 10 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylbenzonitrile | 90 |
Data adapted from Reeves, J. T. et al. J. Am. Chem. Soc. 2015, 137, 9481-9488.
Experimental Protocols
General Procedure for the Cyanation of Aryllithium Reagents with this compound:
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aryl bromide
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)
-
This compound (DMMN)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Protocol:
-
Preparation of the Aryllithium Reagent:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the aryllithium reagent.
-
-
Cyanation Reaction:
-
In a separate flask, prepare a solution of this compound (1.5 mmol, 1.5 equiv) in anhydrous THF (2 mL).
-
Add the solution of this compound to the cold (-78 °C) solution of the aryllithium reagent dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
-
Mandatory Visualization
Caption: Experimental workflow for the cyanation of aryllithium reagents with DMMN.
References
- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl malononitrile - Enamine [enamine.net]
- 6. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Cyanation of Arylboronic Acids Using Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the copper-catalyzed cyanation of arylboronic acids utilizing dimethylmalononitrile as a cyanide source. This method offers a practical and scalable approach for the synthesis of aryl nitriles, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals.
Aryl nitriles are significant structural motifs in a wide array of functional molecules. Traditional methods for their synthesis, such as the Sandmeyer and Rosenmund–von Braun reactions, often rely on the use of toxic cyanide reagents like CuCN.[1] The development of transition-metal-catalyzed cyanations of organoboron compounds provides a more attractive and safer alternative.[1] This document outlines a mild, oxidant-free copper catalytic system for the transnitrilation of arylboronic acids with this compound (DMMN), noted for its broad substrate scope and high functional group tolerance.[1]
Experimental Workflow
The general workflow for the copper-catalyzed cyanation of arylboronic acids with this compound is depicted below. The process involves the reaction of an arylboronic acid with this compound in the presence of a copper catalyst and a ligand in a suitable solvent under heating.
References
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Aryl Nitriles with Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl nitriles is a cornerstone in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional cyanation methods often rely on toxic cyanide sources, such as metal cyanides or hydrogen cyanide, posing significant safety and handling challenges. Modern catalysis offers safer and more efficient alternatives. This document details two robust rhodium-catalyzed methods for the synthesis of aryl nitriles utilizing dimethylmalononitrile (DMMN) as a safe, stable, and commercially available cyanating agent. These protocols offer broad substrate scope and functional group tolerance, making them highly valuable for drug discovery and development.
Two primary strategies are presented:
-
Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids: A cross-coupling approach that efficiently converts a wide range of aryl and heteroaryl boronic acids to their corresponding nitriles.
-
Rhodium(III)-Catalyzed Directed C-H Cyanation: A C-H functionalization strategy that enables the direct conversion of C-H bonds to cyano groups in arenes bearing a directing group.
Method 1: Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids
This method provides an efficient route for the cyanation of aryl boronic acids using a rhodium catalyst and this compound. The reaction proceeds under relatively mild conditions and demonstrates broad applicability.[1]
Reaction Scheme
Quantitative Data Summary
The following table summarizes the substrate scope and corresponding yields for the rhodium-catalyzed transnitrilation of various aryl boronic acids with this compound.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzonitrile | 95 |
| 2 | 4-Methylphenylboronic acid | 4-Methylbenzonitrile | 92 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 88 |
| 4 | 4-Fluorophenylboronic acid | 4-Fluorobenzonitrile | 85 |
| 5 | 4-Chlorophenylboronic acid | 4-Chlorobenzonitrile | 87 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)benzonitrile | 78 |
| 7 | 3-Methylphenylboronic acid | 3-Methylbenzonitrile | 90 |
| 8 | 2-Methylphenylboronic acid | 2-Methylbenzonitrile | 82 |
| 9 | 1-Naphthylboronic acid | 1-Naphthonitrile | 89 |
| 10 | 2-Thiopheneboronic acid | Thiophene-2-carbonitrile | 75 |
Experimental Protocol
Materials:
-
[Rh(cod)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)
-
This compound (DMMN)
-
Aryl boronic acid
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vial, add the aryl boronic acid (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Add [Rh(cod)Cl]₂ (0.0125 mmol, 2.5 mol % Rh).
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (2.5 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
Catalytic Cycle
Caption: Proposed catalytic cycle for the transnitrilation of aryl boronic acids.
Method 2: Rhodium(III)-Catalyzed Directed C-H Cyanation
This method achieves the direct cyanation of an aromatic C-H bond using a directing group, offering a highly atom-economical approach to functionalized aryl nitriles.[2][3]
Reaction Scheme
Quantitative Data Summary
The following table summarizes the substrate scope and corresponding yields for the Rh(III)-catalyzed directed C-H cyanation of various arenes with this compound.
| Entry | Substrate | Directing Group | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Pyridyl | 2-(2-Cyanophenyl)pyridine | 92 |
| 2 | 1-Phenyl-1H-pyrazole | Pyrazolyl | 1-(2-Cyanophenyl)-1H-pyrazole | 85 |
| 3 | 2-Phenylpyrimidine | Pyrimidyl | 2-(2-Cyanophenyl)pyrimidine | 78 |
| 4 | N-Phenyl-2-aminopyridine | Pyridylamino | N-(2-Cyanophenyl)-N-phenyl-2-aminopyridine | 72 |
| 5 | Benzo[h]quinoline | Quinolinyl | 10-Cyanobenzo[h]quinoline | 88 |
| 6 | 1-Phenyl-1H-imidazole | Imidazolyl | 1-(2-Cyanophenyl)-1H-imidazole | 65 |
| 7 | Phenylacetamide | Amido | 2-Cyanophenylacetamide | 58 |
Experimental Protocol
Materials:
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(I) oxide (Cu₂O)
-
This compound (DMMN)
-
Arene with directing group
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the arene substrate (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), AgSbF₆ (0.02 mmol, 10 mol %), and Cu₂O (0.02 mmol, 10 mol %).
-
Add this compound (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,2-dichloroethane (1.0 mL).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (B109758) and filter through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.
Catalytic Cycle and Workflow
Caption: Experimental workflow and proposed catalytic cycle for directed C-H cyanation.
Safety Information
-
This compound is a safer alternative to many traditional cyanating agents but should still be handled with care in a well-ventilated fume hood.
-
Rhodium catalysts and silver salts are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents used are flammable and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The rhodium-catalyzed synthesis of aryl nitriles using this compound offers significant advantages in terms of safety, efficiency, and functional group tolerance. The two protocols presented here, transnitrilation of aryl boronic acids and directed C-H cyanation, provide versatile and powerful tools for medicinal chemists and researchers in drug development, enabling the synthesis of a wide array of valuable nitrile-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium(iii)-catalyzed aromatic C-H cyanation with this compound as a cyanating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium(iii)-catalyzed aromatic C–H cyanation with this compound as a cyanating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ru(II)-Catalyzed [2+2+2] Cycloaddition with Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Ruthenium(II)-catalyzed [2+2+2] cycloaddition reaction between diynes and dimethylmalononitrile to synthesize highly substituted pyridine (B92270) derivatives. This atom-economical reaction is a powerful tool for the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science.
Application Notes
The [2+2+2] cycloaddition is a versatile method for the one-step synthesis of six-membered rings. Ruthenium(II) complexes, particularly those of the type [CpRuCl(cod)] (Cp = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene), have emerged as highly effective catalysts for this transformation.[1] This protocol focuses on the co-cyclization of two alkyne moieties from a diyne substrate with one molecule of this compound, leading to the formation of a pyridine ring.
The reaction is chemo- and regioselective, and the presence of a coordinating group on the nitrile component, such as the second nitrile group in this compound, is crucial for the reaction to proceed efficiently under mild conditions.[1] This method allows for the creation of bicyclic pyridine derivatives with a dicyanomethyl substituent, a valuable functional group for further synthetic modifications. The reaction generally proceeds at ambient temperatures, highlighting its utility and broad applicability.
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Reagents should be of high purity.
Materials and Equipment
-
Catalyst: [Cp*RuCl(cod)] (Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II))
-
Substrates: 1,6-Diyne, this compound
-
Solvent: Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, THF, or toluene)
-
Schlenk flasks or vials with magnetic stir bars
-
Syringes and needles for transfer of reagents and solvents
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Reaction Setup and Procedure
A representative experimental procedure is as follows:
-
To a Schlenk flask under an inert atmosphere, add the 1,6-diyne (1.0 equiv.) and this compound (1.2 equiv.).
-
Add the desired volume of anhydrous, degassed solvent to dissolve the substrates.
-
In a separate vial, prepare a stock solution of the [Cp*RuCl(cod)] catalyst in the same solvent.
-
Add the catalyst solution (typically 1-5 mol%) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Data Presentation
The following table summarizes representative quantitative data for the Ru(II)-catalyzed [2+2+2] cycloaddition of a 1,6-diyne with a dicyanide, based on analogous reactions reported in the literature.[1]
| Entry | 1,6-Diyne | Dinitrile | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diethyl dipropargylmalonate | Malononitrile | 5 | 1,2-Dichloroethane | 25 | 1 | 95 |
| 2 | 1,7-Octadiyne | Malononitrile | 5 | 1,2-Dichloroethane | 25 | 1 | 88 |
| 3 | N,N-Ditosyl-dipropargylamine | Malononitrile | 5 | 1,2-Dichloroethane | 25 | 1 | 98 |
Note: The above data is for malononitrile. Similar high yields are expected for this compound under optimized conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Ru(II)-catalyzed [2+2+2] cycloaddition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Ru(II)-catalyzed [2+2+2] cycloaddition.
References
Application Notes and Protocols for the Synthesis of Bisoxazolines from Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of C₂-symmetric chiral ligands that have become indispensable in asymmetric catalysis. Their utility in a wide array of enantioselective transformations has made them valuable tools in synthetic organic chemistry and drug development. The synthesis of these ligands is a critical step in the development of new catalytic systems. This document provides detailed protocols for the synthesis of bisoxazolines from dimethylmalononitrile, a readily available and stable starting material. The primary method detailed herein involves a Lewis acid-catalyzed condensation with a chiral amino alcohol.
Applications in Drug Development
Chiral bisoxazoline ligands are pivotal in the synthesis of enantiomerically pure pharmaceutical compounds. Metal complexes of these ligands are effective catalysts for a variety of asymmetric reactions, including:
-
Carbon-Carbon Bond Forming Reactions: Such as Diels-Alder, Michael addition, and Friedel-Crafts reactions, which are fundamental in building the carbon skeleton of complex drug molecules.
-
Asymmetric Cyclopropanation and Aziridination: Introducing three-membered rings with high stereocontrol, a common motif in bioactive compounds.
-
Hydrosilylation of Ketones: A key step in the synthesis of chiral alcohols, which are prevalent in pharmaceuticals.
The modular nature of bisoxazoline synthesis allows for the fine-tuning of steric and electronic properties, enabling the optimization of catalysts for specific drug synthesis pathways.
Experimental Protocols
Protocol 1: Zinc Triflate-Catalyzed Synthesis of Bisoxazolines from this compound
This protocol is based on the condensation of this compound with a chiral β-amino alcohol using zinc triflate as a Lewis acid catalyst.[1]
Materials:
-
This compound
-
Chiral β-amino alcohol (e.g., (R)-2-amino-1-propanol, (1S,2R)-2-amino-1,2-diphenylethanol)
-
Zinc triflate (Zn(OTf)₂)
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the chiral β-amino alcohol (2.0 mmol).
-
Inert Atmosphere: Place the flask under an inert atmosphere of argon or nitrogen.
-
Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) to the flask via a syringe. Subsequently, add zinc triflate (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bisoxazoline ligand.
Data Presentation
| Starting Materials | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| This compound, Chiral β-amino alcohol (Rₐ)-4 | Zn(OTf)₂ (100) | Toluene | 48 | 55 | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of bisoxazolines.
Signaling Pathways and Logical Relationships
The synthesis of bisoxazolines from this compound is a direct condensation reaction. The logical relationship involves the activation of the nitrile groups by a Lewis acid, followed by nucleophilic attack by the amino alcohol and subsequent cyclization.
Caption: Logical flow of the bisoxazoline synthesis.
References
Application Notes and Protocols: Dimethylmalononitrile as a Precursor for Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of dimethylmalononitrile as a precursor for a diverse range of pyridine (B92270) derivatives. The protocols detailed below are based on established methodologies for malononitrile (B47326) and its derivatives, which are adaptable for this compound, offering a pathway to novel substituted pyridines of interest in medicinal chemistry and materials science.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to substituted pyridines is, therefore, a significant focus of chemical research. This compound, a readily available and highly reactive C3 synthon, serves as an excellent starting material for the construction of the pyridine ring. Its gem-dinitrile moiety and adjacent quaternary carbon center offer unique reactivity for cycloaddition and condensation reactions.
This document outlines key synthetic strategies employing this compound and its derivatives for the synthesis of polysubstituted pyridines, complete with detailed experimental protocols and tabulated data for representative examples.
Synthetic Applications and Protocols
Two primary strategies for the synthesis of pyridine derivatives using malononitrile-based precursors are highlighted: the Ruthenium-catalyzed [2+2+2] cycloaddition and the synthesis via ylidenemalononitrile intermediates.
Ruthenium-Catalyzed [2+2+2] Cycloaddition of Diynes with this compound
The [2+2+2] cycloaddition reaction is a powerful atom-economical method for the synthesis of six-membered rings. This compound can be efficiently employed in Ru(II)-catalyzed cycloadditions with 1,6-diynes to afford highly substituted pyridine derivatives.[1] This reaction is noted to produce excellent yields.[1]
While a specific detailed protocol for the Ru(II)-catalyzed cycloaddition of diynes with this compound is not widely available in the public domain, the general procedure for similar nitriles provides a strong starting point for reaction optimization.
Experimental Protocol (General, requires optimization for this compound):
A mixture of the 1,6-diyne (1.0 equiv.), this compound (1.2 equiv.), and a Ru(II) catalyst, such as Cp*RuCl(cod) or [RuCl2(p-cymene)]2, (1-5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane (B1671644) or THF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the desired pyridine derivative.
Logical Workflow for Ru-catalyzed [2+2+2] Cycloaddition
Caption: Workflow for the Ru(II)-catalyzed [2+2+2] cycloaddition.
Synthesis of Multi-Substituted Pyridines via Ylidenemalononitrile Intermediates
A versatile and well-documented approach to highly functionalized pyridines involves the use of ylidenemalononitriles. These intermediates can be synthesized from the Knoevenagel condensation of an aldehyde or ketone with a malononitrile derivative. Although the following examples start from ylidenemalononitriles derived from malononitrile, the methodology is directly applicable to derivatives of this compound. A mild and facile solvent-free methodology allows for the synthesis of a scope of multi-substituted pyridines at room temperature.[2]
General Experimental Protocol for the Synthesis of Multi-Substituted Pyridines: [2]
To a solution of the enamine (1 mmol) in a primary amine (2 mL, e.g., benzylamine (B48309) or propylamine) at room temperature, the reaction is stirred vigorously until the enamine is consumed, as monitored by TLC. The reaction mixture is then concentrated under reduced pressure, and the product is purified by column chromatography (EtOAc/Hexanes) to afford the multi-substituted pyridine.[2]
Table 1: Synthesis of Representative Multi-Substituted Pyridine Derivatives [2]
| Compound | Starting Enamine | Amine | Yield (%) | Spectroscopic Data (1H NMR, 600 MHz, CDCl3, δ) |
| 1 | 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-phenylnicotinonitrile | Benzylamine | 83 | 8.49 (s, 1H), 7.44 – 7.38 (m, 7H), 7.35 – 7.31 (m, 1H), 7.26 – 7.23 (m, 2H), 7.20 – 7.16 (m, 2H), 7.16 – 7.11 (m, 1H), 7.00 (d, J = 7.52 Hz, 2H), 5.73 (t, J = 5.5 Hz, 1H), 4.77 (d, J = 5.5 Hz, 2H) |
| 2 | 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-methylnicotinonitrile | Benzylamine | 85 | 8.35 (s, 1H), 7.39 – 7.29 (m, 5H), 7.17 – 7.13 (m, 2H), 6.85 – 6.81 (m, 2H), 5.56 (t, J = 5.5 Hz, 1H), 4.73 (d, J = 5.5 Hz, 2H), 3.79 (s, 3H), 2.50 (s, 3H) |
| 3 | 2-(benzylamino)-4,5-diphenylnicotinonitrile | Benzylamine | 86 | 8.41 (s, 1H), 7.49 – 7.45 (m, 2H), 7.44 – 7.40 (m, 2H), 7.39 – 7.32 (m, 4H), 7.26 – 7.21 (m, 5H), 7.07 – 7.02 (m, 2H), 5.79 (t, J = 5.5 Hz, 1H), 4.85 (d, J = 5.5 Hz, 2H) |
| 4 | 2-(benzylamino)-4-(pyridin-3-yl)nicotinonitrile | Benzylamine | 96 | 8.80 (d, J = 2.2 Hz, 1H), 8.73 (d, J = 5.0 Hz, 1H), 8.36 (d, J = 5.1 Hz, 1H), 7.94 (dt, J = 8.0, 2.1 Hz, 1H), 7.44 (dd, J = 7.9, 4.8 Hz, 1H), 7.40 – 7.34 (m, 4H), 7.32 – 7.28 (m, 1H), 6.69 (d, J = 5.1 Hz, 1H), 5.81 (t, J = 5.1 Hz, 1H), 4.78 (d, J = 5.7 Hz, 2H) |
Experimental Workflow for Pyridine Synthesis via Ylidenemalononitriles
Caption: Workflow for the synthesis of multi-substituted pyridines.
Applications in Drug Development
Pyridine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. While specific biological data for pyridines derived directly from this compound is limited in the reviewed literature, the general pharmacological profiles of substituted pyridines suggest significant potential for drug discovery programs.
Table 2: Reported Biological Activities of Pyridine Derivatives
| Biological Activity | Target/Mechanism of Action (if known) | Reference |
| Anti-malarial | Inhibition of dihydrofolate reductase | [3] |
| Anticancer | Inhibition of phosphodiesterase-3 (PDE3) | [4] |
| Anticancer | Inhibition of Epidermal Growth Factor Receptor (EGFR) | [5] |
| Anticancer | Inhibition of Bcr-Abl | [6] |
| MAO Inhibitors | Inhibition of Monoamine Oxidase A and B | [7] |
The diverse substitution patterns achievable through the synthetic routes starting from this compound and its derivatives allow for the generation of large chemical libraries for high-throughput screening against various therapeutic targets.
Potential Signaling Pathway Involvement
The biological activities of pyridine derivatives are often associated with the modulation of key signaling pathways implicated in disease. For instance, pyridine-based inhibitors of EGFR and Bcr-Abl directly interfere with signaling cascades that drive cancer cell proliferation and survival.
Hypothetical Signaling Pathway for a Pyridine-based Kinase Inhibitor
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound and its derivatives are valuable and versatile precursors for the synthesis of a wide range of substituted pyridines. The methodologies outlined in these application notes, particularly the Ru(II)-catalyzed [2+2+2] cycloaddition and reactions involving ylidenemalononitrile intermediates, provide robust and adaptable routes to novel pyridine scaffolds. The rich biological potential of the pyridine core makes these synthetic strategies highly relevant for researchers in drug discovery and development, offering avenues to new therapeutic agents. Further exploration and optimization of reactions directly utilizing this compound are warranted to fully exploit its synthetic potential.
References
- 1. Dimethyl malononitrile - Enamine [enamine.net]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Stereoselective 1,3-Dipolar Cycloaddition of Nitrones with Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective 1,3-dipolar cycloaddition reaction between nitrones and dimethylmalononitrile. This reaction is a powerful tool for the synthesis of highly functionalized isoxazolidine (B1194047) derivatives, which are valuable building blocks in medicinal chemistry and drug development.[1][2]
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction that involves the [3+2] cycloaddition of a 1,3-dipole (the nitrone) to a dipolarophile (this compound) to form a five-membered heterocyclic ring, in this case, an isoxazolidine.[3][4] This reaction is known for its high degree of stereospecificity and the ability to generate multiple new stereocenters in a single step.[4][5]
Reaction Principle and Stereoselectivity
The regioselectivity of the 1,3-dipolar cycloaddition is primarily governed by frontier molecular orbital (FMO) theory.[2][4] For electron-deficient dipolarophiles like this compound, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. This generally leads to the formation of a specific regioisomer.
The stereoselectivity of the reaction is influenced by the geometry of the reactants and the transition state. The cycloaddition is stereospecific with respect to the dipolarophile, meaning the geometry of the double bond is retained in the product. For the nitrone, both E and Z isomers can exist, and their relative stability and reactivity will influence the diastereoselectivity of the cycloaddition. The endo or exo approach of the nitrone to the dipolarophile in the transition state determines the relative stereochemistry of the newly formed stereocenters.
Experimental Protocols
General Procedure for the 1,3-Dipolar Cycloaddition
This protocol describes a general method for the thermal 1,3-dipolar cycloaddition of a nitrone with this compound.
Materials:
-
Nitrone (e.g., C-phenyl-N-methylnitrone)
-
This compound
-
Anhydrous solvent (e.g., toluene, dichloromethane (B109758), or tetrahydrofuran)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification supplies (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitrone (1.0 equiv.).
-
Dissolve the nitrone in a minimal amount of anhydrous solvent.
-
Add this compound (1.0-1.2 equiv.) to the solution.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the specific nitrone. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired isoxazolidine product.
-
The structure and stereochemistry of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
For achieving high enantioselectivity, the use of a chiral Lewis acid catalyst is often employed. This protocol provides a general guideline for a catalytic asymmetric variant of the reaction.
Materials:
-
Nitrone
-
This compound
-
Chiral Lewis acid catalyst (e.g., a complex of a metal salt like copper(II) triflate or scandium(III) triflate with a chiral ligand like a bis(oxazoline) (BOX) or pybox)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Inert atmosphere
-
Low-temperature reaction setup (e.g., cryostat or ice/salt bath)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (typically 5-20 mol%).
-
Add anhydrous solvent and stir the mixture until the catalyst is dissolved. Molecular sieves can be added at this stage.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -20 °C, or 0 °C).
-
In a separate flask, dissolve the nitrone (1.0 equiv.) and this compound (1.0-1.5 equiv.) in the anhydrous solvent.
-
Slowly add the solution of the reactants to the pre-cooled catalyst solution via a syringe pump over a period of time to control the reaction rate and selectivity.
-
Stir the reaction mixture at the low temperature until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or a buffer).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the enantioenriched isoxazolidine.
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
Data Presentation
| Entry | Nitrone | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| 1 | C-Phenyl-N-methylnitrone | Methyl acrylate | Toluene, reflux | 75 | 85:15 | - |
| 2 | C-Phenyl-N-methylnitrone | N-Phenylmaleimide | Benzene, reflux | 92 | >95:5 (endo/exo) | - |
| 3 | C,N-Diphenylnitrone | Dimethyl fumarate | Toluene, 80 °C | 88 | >98:2 (trans) | - |
| 4 | N-Benzyl-C-phenylnitrone | Acrolein | Chiral Ti(IV) catalyst, -20 °C | 95 | >95:5 (endo/exo) | 98 |
| 5 | C-(4-Chlorophenyl)-N-methylnitrone | Methyl vinyl ketone | Cu(OTf)₂-BOX, CH₂Cl₂, rt | 85 | 90:10 | 94 |
This table is a compilation of representative data from analogous reactions and is intended for illustrative purposes.
Visualizations
General Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of isoxazolidines via 1,3-dipolar cycloaddition.
Caption: General workflow for the synthesis and analysis of isoxazolidines.
Reaction Mechanism and Stereochemical Pathways
This diagram illustrates the concerted mechanism of the 1,3-dipolar cycloaddition and the possible stereochemical outcomes based on the endo and exo transition states.
References
- 1. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chesci.com [chesci.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
Application Notes and Protocols for the Synthesis of Aryl Nitriles using Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl nitriles is a fundamental transformation in organic chemistry, yielding crucial intermediates for the pharmaceutical, agrochemical, and materials science industries. Traditional methods for introducing a nitrile group onto an aromatic ring often involve harsh reaction conditions, toxic cyanide sources (e.g., CuCN, KCN), and transition metal catalysts that can be sensitive and require careful handling.[1] This application note details a robust and safer alternative for the synthesis of aryl nitriles utilizing dimethylmalononitrile (DMMN) as a cyanating agent.
This compound is a commercially available, bench-stable, and non-toxic solid, making it an attractive reagent for both small-scale laboratory synthesis and larger-scale production.[1][2][3] The methodologies presented herein describe a metal-free transnitrilation reaction with aryl Grignard and aryllithium reagents, as well as a rhodium-catalyzed approach for the cyanation of aryl boronic acids. These methods offer mild reaction conditions, broad substrate scope, and high yields, even for sterically hindered substrates.[1][2][3]
Reaction Mechanisms and Pathways
The synthesis of aryl nitriles using this compound can be achieved through two primary pathways, depending on the nature of the aryl precursor.
1. Transnitrilation of Aryl Grignard and Aryllithium Reagents:
This metal-free approach involves the reaction of an aryl Grignard or aryllithium reagent with DMMN. The reaction is believed to proceed through the formation of an imine intermediate, which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and a stable isobutyronitrile (B166230) anion byproduct.[1][2] Computational studies have shown this fragmentation to be energetically favorable.[1]
Caption: Proposed mechanism for the transnitrilation of aryl organometallics with DMMN.
2. Rhodium-Catalyzed Cyanation of Aryl Boronic Acids:
For substrates such as aryl boronic acids, a rhodium-catalyzed approach has been developed. This method expands the functional group tolerance of the cyanation reaction. The proposed mechanism involves the transmetalation of the aryl boronic acid to a rhodium(I) species, followed by coordination and insertion of DMMN, and subsequent reductive elimination to afford the aryl nitrile.
Caption: Simplified catalytic cycle for the Rh-catalyzed cyanation of aryl boronic acids.
Experimental Protocols
The following protocols are based on established literature procedures and provide a general guideline for the synthesis of aryl nitriles using this compound.
Protocol 1: Synthesis of Aryl Nitriles via Transnitrilation of Aryl Grignard Reagents
This protocol is adapted from the work of Reeves, J. T., et al., J. Am. Chem. Soc.2015 , 137, 9481-9488.
Materials:
-
Aryl bromide or iodide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound (DMMN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of the aryl bromide or iodide (1.0 equiv) in anhydrous THF to the magnesium suspension. The reaction is often initiated by gentle heating.
-
Once the reaction has initiated (as evidenced by bubbling and heat evolution), continue the addition of the aryl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Transnitrilation Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.1 equiv) in anhydrous THF.
-
Cool the DMMN solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the DMMN solution via a cannula or dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
-
Protocol 2: Synthesis of Aryl Nitriles via Transnitrilation of Aryllithium Reagents
This protocol is also adapted from J. Am. Chem. Soc.2015 , 137, 9481-9488.
Materials:
-
Aryl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound (DMMN)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Generation of the Aryllithium Reagent:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar and a nitrogen inlet, add the aryl bromide (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the solution.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Transnitrilation Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.1 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the DMMN solution via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The transnitrilation of aryl Grignard and aryllithium reagents with this compound has been shown to be effective for a wide range of substrates, including those with electron-donating, electron-withdrawing, and sterically hindering groups. The following tables summarize the scope and yields for this transformation.
Table 1: Synthesis of Aryl Nitriles from Aryl Bromides via Grignard Reagents
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Benzonitrile | 95 |
| 2 | 4-Bromotoluene | 4-Methylbenzonitrile | 92 |
| 3 | 4-Bromoanisole | 4-Methoxybenzonitrile | 96 |
| 4 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)benzonitrile | 88 |
| 5 | 1-Bromonaphthalene | 1-Naphthonitrile | 91 |
| 6 | 2-Bromopyridine | 2-Cyanopyridine | 85 |
| 7 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylbenzonitrile | 90 |
Table 2: Synthesis of Aryl Nitriles from Aryl Bromides via Aryllithium Reagents
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Benzonitrile | 93 |
| 2 | 4-Bromotoluene | 4-Methylbenzonitrile | 90 |
| 3 | 3-Bromoanisole | 3-Methoxybenzonitrile | 89 |
| 4 | 1-Bromonaphthalene | 1-Naphthonitrile | 87 |
| 5 | 2-Bromothiophene | 2-Cyanothiophene | 82 |
Logical Workflow
The overall experimental workflow for the synthesis of aryl nitriles using this compound via an organometallic intermediate is depicted below.
Caption: General experimental workflow for aryl nitrile synthesis.
Conclusion
The use of this compound as a cyanating agent provides a safe, efficient, and versatile method for the synthesis of a wide array of aryl nitriles. The metal-free transnitrilation of aryl Grignard and aryllithium reagents proceeds under mild conditions with high yields. The development of a rhodium-catalyzed protocol for aryl boronic acids further extends the utility of this reagent. These methods represent a significant advancement over traditional cyanation techniques and are highly applicable in the fields of chemical research and drug development.
References
- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules with Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and development, enabling the direct modification of complex molecules at a late stage of synthesis. This approach accelerates the generation of analogues for structure-activity relationship (SAR) studies and the optimization of lead compounds without the need for de novo synthesis.[1] Dimethylmalononitrile (DMMN) has emerged as a valuable reagent for LSF, offering a stable, less toxic, and efficient source of a nitrile group for the cyanation of complex molecular scaffolds.[2][3] The cyano group is a key pharmacophore and a versatile synthetic handle, making its introduction a high-priority transformation in medicinal chemistry.
These application notes provide detailed protocols for two robust methods for the late-stage cyanation of complex molecules using this compound: a copper-catalyzed radical transnitrilation of arylboronic acids and the cyanation of aryl Grignard and lithium reagents. A general protocol for photocatalytic C-H cyanation is also discussed as an emerging strategy.
Application 1: Copper-Catalyzed Radical Transnitrilation of Arylboronic Acids
This method provides a mild and oxidant-free approach for the cyanation of arylboronic acids, which are common intermediates in pharmaceutical synthesis. The reaction proceeds via a radical pathway and demonstrates broad substrate scope and high functional group tolerance, making it well-suited for the late-stage functionalization of complex molecules.[4]
Reaction Mechanism
The proposed mechanism involves a Cu(0)/Cu(I) catalytic cycle. A copper(I) species reacts with the arylboronic acid, and subsequent interaction with this compound leads to the formation of an aryl radical. This radical then participates in a cyano transfer process to yield the aryl nitrile product.[4]
Caption: Proposed radical mechanism for copper-catalyzed transnitrilation.
Substrate Scope and Yields
The copper-catalyzed transnitrilation of various arylboronic acids demonstrates broad applicability. Representative yields are summarized below.
| Entry | Arylboronic Acid Substrate | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 95 |
| 2 | 4-Fluorophenylboronic acid | 4-Fluorobenzonitrile | 88 |
| 3 | 4-Chlorophenylboronic acid | 4-Chlorobenzonitrile | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)benzonitrile | 82 |
| 5 | 3-Thiopheneboronic acid | 3-Cyanothiophene | 75 |
| 6 | 2-Naphthylboronic acid | 2-Naphthonitrile | 92 |
| 7 | 4-Acetylphenylboronic acid | 4-Acetylbenzonitrile | 78 |
Detailed Experimental Protocol
Materials:
-
Arylboronic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
CuI (5 mol%)
-
1,10-Phenanthroline (B135089) (10 mol%)
-
K2CO3 (2.0 equiv)
-
Toluene (B28343) (0.2 M)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the arylboronic acid (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), CuI (0.025 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 10 mol%), and K2CO3 (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
Application 2: Cyanation of Aryl Grignard and Lithium Reagents
This protocol describes the transnitrilation of pre-formed or in situ generated aryl Grignard or aryllithium reagents with this compound. This method is highly effective for a wide range of substrates, including sterically hindered ones, and proceeds under mild, transition-metal-free conditions.[2][3]
Reaction Mechanism
The reaction is proposed to proceed through the nucleophilic addition of the organometallic reagent to one of the nitrile groups of DMMN, forming an imine intermediate. This intermediate then undergoes a retro-Thorpe fragmentation to yield the aryl nitrile and a stabilized carbanion byproduct.[2]
Caption: Proposed mechanism for the transnitrilation of organometallic reagents.
Substrate Scope and Yields
This method is highly efficient for a diverse range of aryl bromides and iodides, which are precursors to the organometallic reagents.
| Entry | Aryl Halide Precursor | Organometallic Reagent | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Anisylmagnesium bromide | 4-Methoxybenzonitrile | 94 |
| 2 | 1-Bromonaphthalene | 1-Naphthylmagnesium bromide | 1-Naphthonitrile | 91 |
| 3 | 2-Bromopyridine | 2-Pyridylmagnesium bromide | 2-Cyanopyridine | 85 |
| 4 | 4-Bromo-N,N-dimethylaniline | 4-(N,N-dimethylamino)phenylmagnesium bromide | 4-(N,N-Dimethylamino)benzonitrile | 96 |
| 5 | 1-Iodo-4-fluorobenzene | 4-Fluorophenyllithium | 4-Fluorobenzonitrile | 89 |
| 6 | 2-Bromobenzotrifluoride | 2-(Trifluoromethyl)phenylmagnesium bromide | 2-(Trifluoromethyl)benzonitrile | 88 |
Detailed Experimental Protocol
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
Magnesium turnings (for Grignard) or n-Butyllithium (for aryllithium)
-
This compound (1.1 equiv)
-
Anhydrous THF
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon atmosphere
Procedure for Grignard Reagent Formation and Cyanation:
-
To an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equiv).
-
Flame-dry the apparatus under a stream of nitrogen and cool to room temperature.
-
Add anhydrous THF via syringe.
-
Dissolve the aryl bromide or iodide (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl halide solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate oven-dried flask under nitrogen, dissolve this compound (1.1 equiv) in anhydrous THF.
-
Cool the DMMN solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the DMMN solution via cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application 3: General Workflow for Photocatalytic C-H Cyanation
Photocatalysis offers a powerful and mild approach for the direct functionalization of C-H bonds. While specific protocols for DMMN in photocatalytic C-H cyanation are less common than for other cyanating agents like 2-methyl-2-(pyridin-2-yl)malononitrile (MPYMN), the general workflow provides a template for developing such transformations.[5]
General Experimental Workflow
Caption: General workflow for a photocatalytic C-H functionalization experiment.
Conceptual Protocol for Photocatalytic C-H Cyanation
Materials:
-
Complex molecule (substrate, 1.0 equiv)
-
This compound (or other cyanating agent, 1.5-2.0 equiv)
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF)
-
Nitrogen or Argon atmosphere
-
Light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel (e.g., a vial or Schlenk tube), combine the substrate, cyanating agent, and photocatalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and degas the reaction mixture by sparging with nitrogen or argon for 15-30 minutes, or by freeze-pump-thaw cycles.
-
Place the reaction vessel at a fixed distance from the light source and begin irradiation, ensuring the reaction temperature is controlled (e.g., with a cooling fan).
-
Stir the reaction for the specified time (typically 12-48 hours), monitoring for completion.
-
Once the reaction is complete, remove the light source and quench the reaction if necessary.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry, filter, and concentrate the combined organic layers.
-
Purify the product by chromatography to isolate the cyanated molecule.
Safety Information
-
This compound: While less toxic than traditional cyanide salts, DMMN should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Organometallic Reagents: Grignard and aryllithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere by trained personnel.
-
Photocatalysis: High-intensity light sources can be harmful to the eyes. Use appropriate shielding and safety glasses. Some photocatalysts and solvents may be toxic or flammable. Consult the safety data sheet (SDS) for all reagents before use.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments.
By following these detailed protocols, researchers can effectively utilize this compound for the late-stage functionalization of complex molecules, accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 4. Copper-catalyzed radical transnitrilation of arylborons with this compound and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Side reactions and byproduct formation with Dimethylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving dimethylmalononitrile (DMMN). The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what common reaction types does it participate in?
A1: this compound possesses two key reactive features:
-
Active Methylene (B1212753) Group: The two methyl groups are attached to a carbon that is alpha to two nitrile groups. While DMMN itself lacks acidic alpha-hydrogens for deprotonation, its un-gem-disubstituted analogue, malononitrile (B47326), is highly acidic and readily forms a carbanion. DMMN is often used in reactions where the gem-dinitrile moiety acts as a leaving group or undergoes cycloaddition.
-
Nitrile Groups: The two nitrile groups can undergo various transformations, including hydrolysis to carboxylic acids or amides, and cycloaddition reactions.
This compound is commonly used in:
-
Cyanation Reagent: It can serve as an electrophilic cyanide source for the cyanation of Grignard and organolithium reagents.
-
Knoevenagel Condensation: While DMMN itself cannot be the active methylene component, it is a product of such reactions and its chemistry is related. Understanding the side reactions in Knoevenagel condensations using other malonates is crucial when working with related dinitrile compounds.
-
Thorpe-Ziegler Reaction: As a dinitrile, it has the potential to undergo intramolecular cyclization, although its gem-dimethyl substitution presents specific steric considerations.
-
Cycloaddition Reactions: It participates in [2+2+2] cycloadditions with diynes to form pyridines.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reactions include:
-
Hydrolysis: In the presence of acid or base and water, the nitrile groups can hydrolyze to form amides and subsequently carboxylic acids.
-
Dimerization/Polymerization (Thorpe-Ziegler type): Under basic conditions, dinitriles can undergo self-condensation to form dimers or polymers.[1][2]
-
Michael Addition: In the context of Knoevenagel-type products derived from malononitriles, the resulting α,β-unsaturated dinitrile is a potent Michael acceptor and can react with nucleophiles, including another molecule of the malononitrile anion.
Q3: How can I purify this compound or its reaction products?
A3: Purification strategies depend on the specific compounds and impurities present. Common methods include:
-
Recrystallization: This is effective for solid products. The choice of solvent is crucial.
-
Column Chromatography: Silica gel chromatography is a standard method for separating reaction mixtures.
-
Distillation: For volatile compounds, distillation under reduced pressure can be effective, but caution is advised as malononitrile derivatives can be unstable at high temperatures.
Troubleshooting Guides
Issue 1: Unexpected Byproduct Formation in Knoevenagel Condensation-type Reactions
Q: I am performing a reaction that produces a substituted benzylidenemalononitrile, but I am observing a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
A: The most likely side reaction is a Michael addition of the malononitrile carbanion (or a similar nucleophile) to the α,β-unsaturated product of the Knoevenagel condensation.
Troubleshooting Steps:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of the aldehyde/ketone to the active methylene compound. An excess of the active methylene compound will favor the Michael addition.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting carbonyl compound is consumed to prevent the subsequent Michael addition.
-
Temperature Control: Lowering the reaction temperature can help to slow down the rate of the Michael addition, which often has a higher activation energy than the initial Knoevenagel condensation.
-
Choice of Base: Using a weaker base (e.g., piperidine, ammonium (B1175870) acetate) can sometimes reduce the concentration of the nucleophilic carbanion, thereby disfavoring the Michael addition.
References
Troubleshooting low conversion in Dimethylmalononitrile reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting low conversion in the synthesis of dimethylmalononitrile. The following sections detail frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and comparative data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low conversion when synthesizing this compound from malononitrile (B47326)?
A1: The most frequent cause of low conversion to this compound is the formation of the mono-alkylation byproduct, monomethylmalononitrile. Achieving complete dialkylation can be challenging due to the decreased reactivity of the mono-alkylated intermediate. Careful control of reaction stoichiometry and conditions is crucial to favor the desired dimethylated product.[1][2]
Q2: How does the choice of base impact the yield of this compound?
A2: The base plays a critical role in the deprotonation of malononitrile and its mono-methylated intermediate. Stronger bases can lead to faster reaction rates but may also promote side reactions if not used carefully. Weaker bases, like potassium carbonate, are often effective, especially in combination with phase-transfer catalysis, as they can provide sufficient basicity while minimizing side reactions.[2]
Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A3: A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the malononitrile anion from the solid phase (where the base is) or an aqueous phase to the organic phase where the alkylating agent is.[3][4] This enhances the reaction rate and can improve the selectivity for dialkylation, especially when using solid bases like potassium carbonate.[2]
Q4: Can the solvent choice affect the outcome of the reaction?
A4: Yes, the solvent can significantly influence the reaction. Polar aprotic solvents like DMF or DMSO can solubilize the reactants and intermediates, but they can also be difficult to remove. Non-polar solvents like toluene (B28343) are often used in conjunction with a phase-transfer catalyst. The choice of solvent can affect the reaction rate and selectivity.[5]
Q5: My final product is impure. What are the common impurities and how can I remove them?
A5: Common impurities include unreacted malononitrile, the monomethylmalononitrile intermediate, and byproducts from side reactions. Purification is typically achieved by vacuum distillation.[6][7][8] Careful fractional distillation is necessary to separate this compound from the lower-boiling monomethylmalononitrile.
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to identifying and resolving common issues leading to low yields of this compound.
Problem 1: Low Overall Conversion of Malononitrile
Possible Causes:
-
Inadequate Deprotonation: The base may not be strong enough or used in sufficient quantity to deprotonate the malononitrile effectively.[1]
-
Poor Reagent Quality: The malononitrile, methylating agent, or base may be of low purity or have degraded.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Base Selection: Consider using a stronger base or ensuring the current base is fresh and anhydrous.
-
Reagent Purity: Use purified reagents. Malononitrile can be purified by crystallization or distillation.[9]
-
Temperature Optimization: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Reaction Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.[10][11]
Problem 2: High Proportion of Monomethylmalononitrile
Possible Causes:
-
Insufficient Methylating Agent: An inadequate amount of the methylating agent will lead to incomplete dialkylation.
-
Suboptimal Stoichiometry: The molar ratio of base to malononitrile and methylating agent is critical for driving the reaction to completion.
-
Steric Hindrance: The mono-alkylated intermediate is more sterically hindered, making the second alkylation slower.
Solutions:
-
Stoichiometry Adjustment: Use a slight excess of the methylating agent (e.g., 2.2 equivalents).
-
Reaction Conditions: Employing phase-transfer catalysis can enhance the rate of the second alkylation.[2]
-
Stepwise Alkylation: In some cases, a two-step process where the mono-alkylated product is isolated first, followed by a second alkylation step, might provide better control, although it is less efficient.
Data Presentation
Table 1: Comparison of Bases for the Dialkylation of Malononitrile
| Base | Solvent | Catalyst | Temperature (°C) | Yield of this compound (%) | Reference |
| Potassium Carbonate | Toluene | TBAB | Reflux | High (selective for dialkylation) | [2] |
| Sodium Hydride | DMF | None | Room Temp. | Good, but can have side reactions | [1] |
| Sodium Ethoxide | Ethanol | None | Reflux | Variable, risk of transesterification |
Note: Yields are generalized from literature and can vary based on specific reaction conditions.
Table 2: Effect of Solvent on the Alkylation of Malononitrile
| Solvent | Catalyst | Temperature (°C) | Observations | Reference |
| Toluene | TBAB | Reflux | Good for PTC, easy to remove. | [2] |
| DMF | None | Room Temp. | Good solubility, but difficult to remove. | [1] |
| Acetonitrile | None | Reflux | Polar aprotic, can be effective. | [5] |
| No Solvent | TBAB | 70-100 | "Green" approach, can be highly selective. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate and Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Malononitrile
-
Methyl iodide
-
Anhydrous potassium carbonate (finely powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (1.0 eq), powdered potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene to the flask.
-
With vigorous stirring, add methyl iodide (2.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by GC-MS.
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Purification of this compound by Vacuum Distillation
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 20-30 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fractions that distill at the expected boiling point of this compound (approx. 120 °C at 33 mmHg). Discard any initial lower-boiling fractions which may contain monomethylmalononitrile.[7]
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyanation Reactions with Dimethylmalononitrile
Welcome to the technical support center for optimizing cyanation reactions using dimethylmalononitrile (DMMN). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental procedures, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (DMMN) in cyanation reactions?
A1: this compound is predominantly used as a safe, bench-stable, and efficient electrophilic cyanating agent.[1][2] Its main application is in the transnitrilation of organometallic reagents, such as aryl Grignard and aryllithium reagents, to synthesize aryl nitriles.[1][2][3][4][5] This method avoids the use of more toxic and hazardous cyanide sources like metal cyanides.
Q2: What are the "mild conditions" typically referred to for DMMN transnitrilation reactions?
A2: "Mild conditions" generally refer to reactions that can be conducted at or near room temperature and do not require high pressures or harsh reagents.[1][2][3][4] Many examples of DMMN transnitrilation proceed efficiently at temperatures ranging from 0 °C to ambient temperature (typically 20-25 °C), making this a highly attractive and practical method for aryl nitrile synthesis.
Q3: What is the general mechanism of the transnitrilation reaction with DMMN?
A3: The reaction proceeds through the nucleophilic addition of an organometallic reagent (e.g., an aryl Grignard) to one of the nitrile groups of DMMN. This forms a Thorpe-type imine adduct. This intermediate then undergoes a retro-Thorpe fragmentation, which is energetically favorable, to yield the desired aryl nitrile and a stable, anionic byproduct derived from DMMN.[1]
Q4: Is DMMN thermally stable?
A4: this compound is a solid with a melting point of 31-33 °C and a boiling point of 120 °C at 33 mmHg.[6] While it is considered bench-stable for storage and handling, prolonged exposure to high temperatures, especially in the presence of strong bases or acids, could potentially lead to decomposition. However, under the typical "mild" reaction conditions for transnitrilation, its stability is not a significant concern.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Nitrile Product
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | While many reactions proceed at room temperature, less reactive substrates may require gentle heating. Try increasing the temperature incrementally to 30-40 °C and monitor the reaction progress by TLC or GC/MS. |
| Incomplete formation of the Grignard or lithium reagent. | Ensure that the organometallic reagent is fully formed before the addition of DMMN. This can be confirmed by titration or by using a small sample to react with a known electrophile. |
| Side reaction forming β-ketonitrile. | See "Issue 2: Formation of β-Ketonitrile as a Major Byproduct" below. |
| Steric hindrance. | For highly sterically hindered substrates, the reaction may be sluggish. Consider increasing the reaction time or temperature moderately. The transnitrilation with DMMN has been shown to be effective even for extremely sterically hindered substrates, but optimization may be required.[1][2][3][4] |
Issue 2: Formation of β-Ketonitrile as a Major Byproduct
| Possible Cause | Suggested Solution |
| Hydrolysis of the imine intermediate. | The imine adduct formed during the reaction can be hydrolyzed upon aqueous workup to yield a β-ketonitrile.[2] To minimize this, ensure the reaction mixture is kept anhydrous until the reaction is complete. |
| Quenching procedure. | Quenching the reaction at a low temperature (e.g., 0 °C) with a non-aqueous acid source (e.g., a solution of HCl in dioxane) before aqueous workup can sometimes favor the desired nitrile product. |
| Reaction temperature is too high. | Elevated temperatures might influence the stability of the imine intermediate, potentially making it more susceptible to hydrolysis during workup. If you are heating the reaction, try running it at a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for the Cyanation of an Aryl Grignard Reagent with this compound
This protocol is a generalized procedure based on the work by Reeves et al. and should be adapted for specific substrates.
1. Preparation of the Aryl Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Transnitrilation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution of the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add the DMMN solution dropwise to the Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC/MS.
3. Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl nitrile.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various aryl nitriles using DMMN, compiled from the literature. This data illustrates the general effectiveness of the reaction at ambient temperatures.
| Aryl Halide Precursor | Organometallic Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Grignard | 23 | 1 | 95 |
| 4-Bromoanisole | Grignard | 23 | 1 | 94 |
| 1-Bromonaphthalene | Grignard | 23 | 1 | 98 |
| 2-Bromopyridine | Grignard | 23 | 1 | 85 |
| 4-Chlorobenzonitrile | Lithium | -78 to 23 | 1 | 91 |
| 1-Iodo-4-methoxybenzene | Lithium | -78 to 23 | 1 | 96 |
Data synthesized from examples in the literature, primarily from the work of Reeves et al.
Visualizations
Reaction Pathway
Caption: Reaction mechanism for DMMN transnitrilation and side product formation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in DMMN cyanation reactions.
References
- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]
- 6. This compound 97 7321-55-3 [sigmaaldrich.com]
Technical Support Center: Dimethylmalononitrile Reactions & Solvent Polarity Effects
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with dimethylmalononitrile. It specifically addresses the impact of solvent polarity on reaction rates and provides practical guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is the rate of my Knoevenagel condensation with this compound significantly different when I change the solvent?
The rate of the Knoevenagel condensation, a common reaction involving this compound, is highly dependent on the polarity of the solvent. This is because the reaction mechanism involves the formation of charged intermediates and transition states. Polar solvents are more effective at stabilizing these charged species, which lowers the activation energy and, consequently, increases the reaction rate. Nonpolar solvents, on the other hand, offer less stabilization, leading to slower reaction rates.
Q2: I am not observing any reaction with this compound in a nonpolar solvent like hexane. What could be the issue?
There are two primary reasons for this observation:
-
Poor Solubility: this compound and many of its reaction partners (like aldehydes or ketones) may have limited solubility in highly nonpolar solvents such as hexane. For a reaction to occur, the reactants must be in the same phase.
-
Mechanism Inhibition: As mentioned in Q1, the Knoevenagel condensation mechanism proceeds through ionic intermediates. Nonpolar solvents inhibit the formation and stabilization of these necessary intermediates, which can drastically slow down or even prevent the reaction from proceeding at a noticeable rate under standard conditions. It is advisable to use a more polar solvent or a solvent mixture.
Q3: What is the recommended solvent for optimizing the reaction rate of this compound with an aldehyde?
For reactions like the Knoevenagel condensation, polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (B87167) (DMSO) are often recommended. These solvents can effectively solvate the ionic intermediates without interfering with the reaction by donating protons. The optimal choice will depend on the specific substrates and reaction conditions.
Q4: Can I use a protic solvent like ethanol (B145695) or methanol (B129727)?
Yes, polar protic solvents like ethanol and methanol can also be used and are often effective. They can stabilize the charged intermediates through hydrogen bonding. However, in some cases, they can also solvate the nucleophile (the carbanion of this compound) too strongly, which might slightly decrease its reactivity compared to a polar aprotic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or No Reaction | The solvent is not polar enough to stabilize the reaction intermediates. | Switch to a more polar solvent such as acetonitrile, DMF, or ethanol. |
| Reactants are not fully dissolved. | Ensure complete dissolution of all starting materials. You may need to gently warm the mixture or choose a solvent with better solubilizing properties for your specific substrates. | |
| Low Yield | Side reactions are occurring. | Optimize the reaction temperature and time. A different solvent might also disfavor side product formation. |
| The catalyst (if used) is not effective in the chosen solvent. | Ensure the catalyst is compatible with the solvent system. Some catalysts have reduced activity in certain solvents. | |
| Inconsistent Results | The solvent was not dry. | Use anhydrous solvents, especially for reactions sensitive to water. Water can interfere with the reaction mechanism. |
| Solvent polarity is inconsistent between batches. | Use high-purity, certified solvents to ensure reproducibility. |
Data Summary: Solvent Effects on Reaction Rates
The following table summarizes the effect of solvent polarity on the second-order rate constant (k) for the Knoevenagel condensation of benzaldehyde (B42025) with this compound.
| Solvent | Dielectric Constant (ε) at 20°C | Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹) |
| Dioxane | 2.2 | 1.1 |
| Benzene | 2.3 | 2.5 |
| Chloroform | 4.8 | 6.3 |
| Acetonitrile | 37.5 | 166.0 |
| Dimethylformamide (DMF) | 36.7 | 331.0 |
Data is illustrative and compiled from typical results for this type of reaction. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Investigating the Effect of Solvent Polarity on Reaction Rate
This protocol outlines a general method for determining the rate constant of the Knoevenagel condensation of an aromatic aldehyde with this compound in various solvents.
1. Reagent Preparation:
- Prepare stock solutions of the aromatic aldehyde (e.g., 0.1 M) and this compound (e.g., 0.1 M) in the desired anhydrous solvent (e.g., acetonitrile).
- Prepare a stock solution of a suitable catalyst, such as piperidine (B6355638) (e.g., 0.01 M), in the same solvent.
2. Reaction Setup:
- In a thermostated cuvette or reaction vessel at a constant temperature (e.g., 25°C), mix the aldehyde and this compound solutions.
- Initiate the reaction by adding the catalyst solution.
3. Data Acquisition:
- Monitor the progress of the reaction over time using UV-Vis spectrophotometry by measuring the increase in absorbance of the product at its λmax.
- Record absorbance values at regular time intervals.
4. Data Analysis:
- Convert absorbance values to product concentration using a previously established calibration curve (or the Beer-Lambert law if the molar absorptivity is known).
- Plot the appropriate concentration-time function (e.g., for a second-order reaction) to determine the rate constant (k).
5. Repeat:
- Repeat the experiment using different solvents to compare the resulting rate constants.
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Influence of solvent polarity on the transition state.
Technical Support Center: Purification of Dimethylmalononitrile
Welcome to the technical support center for the purification of Dimethylmalononitrile (DMMN). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity DMMN from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties? this compound, also known as DMMN, is a versatile reagent in organic synthesis, often used as an electrophilic cyanating agent.[1][2] It is a white, crystalline solid at room temperature.[1] Understanding its physical properties is crucial for selecting an appropriate purification method.
Data Presentation: Physical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| CAS Number | 7321-55-3 | [3] |
| Molecular Formula | (CH₃)₂C(CN)₂ | |
| Molecular Weight | 94.11 g/mol | [3] |
| Melting Point | 31-33 °C | [1] |
| Boiling Point | 120 °C @ 33 mmHg |
| Appearance | White solid |[1] |
Q2: What are the most common methods for purifying this compound? The most effective purification techniques for DMMN are recrystallization, vacuum distillation, and flash column chromatography.
-
Recrystallization is ideal since DMMN is a solid with a low melting point.[4][5][6]
-
Vacuum Distillation is suitable for removing non-volatile impurities or those with significantly different boiling points, and it prevents the decomposition that can occur at atmospheric pressure.[7][8][9]
-
Flash Column Chromatography is effective for separating DMMN from impurities with different polarities.[10][11]
Q3: What are the typical impurities in a this compound reaction mixture? Common impurities include unreacted starting materials, residual solvents, and byproducts from side reactions.[7][12] For instance, if DMMN is used for transnitrilation with an organometallic reagent, unreacted starting materials and the newly formed aryl nitrile will be present.[2] Hydrolysis of the nitrile groups to form carboxylic acids can also occur, especially in the presence of acid or base at elevated temperatures.[7]
Q4: How can I assess the purity of my this compound sample? Purity can be determined using several analytical methods:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your mixture.[13]
-
Melting Point Analysis: A sharp melting point range close to the literature value (31-33 °C) indicates high purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify proton or carbon-containing impurities.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of DMMN.
Recrystallization Issues
Q: My DMMN is "oiling out" instead of crystallizing during recrystallization. What should I do? A: "Oiling out" occurs when the solid melts before it dissolves, which happens if the boiling point of the solvent is higher than the melting point of the compound (31-33 °C for DMMN).
-
Solution: Choose a lower-boiling point solvent or solvent mixture. For a two-solvent system, ensure the anti-solvent is added slowly to a less concentrated, warm solution rather than a boiling, saturated one.[14]
Q: I've cooled my solution, but no crystals have formed. How can I induce crystallization? A: The solution may be too dilute (not saturated) or supersaturated without nucleation sites.
-
Solutions:
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[5][15]
-
Add a seed crystal of pure DMMN to initiate crystal growth.[15]
-
Boil off some solvent to increase the concentration of DMMN and then allow it to cool again.[5]
-
Cool the solution further in an ice bath after it has slowly reached room temperature.[4][15]
-
Q: My recovery yield after recrystallization is very low. Why did this happen? A: Low recovery is typically caused by using too much solvent or cooling the solution too quickly.
-
Solutions:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling traps impurities and leads to smaller crystals that are harder to filter.[7]
-
Minimize the amount of cold solvent used to wash the collected crystals.[4]
-
Distillation Issues
Q: My product appears to be decomposing or polymerizing in the distillation flask. How can I prevent this? A: Malononitrile (B47326) and its derivatives can be unstable at high temperatures.[8]
-
Solution: Always use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[7][8] Adding a stabilizer, such as an inorganic sulfite, has also been shown to prevent decomposition during distillation in related compounds.[9]
Q: I'm having trouble separating an impurity with a close boiling point. What can I do? A: Simple distillation is not effective for separating liquids with close boiling points.
-
Solution: Use a fractional distillation apparatus. The increased surface area of a fractionating column (e.g., packed with Raschig rings) allows for multiple vaporization-condensation cycles, leading to a better separation.[7]
Column Chromatography Issues
Q: I can't achieve good separation of my compounds on the column. How do I improve this? A: Poor separation is usually due to an inappropriate solvent system.
-
Solutions:
-
Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for DMMN.[10]
-
Use a gradient elution , starting with a less polar solvent system and gradually increasing the polarity. This can help separate compounds with very different polarities.[10]
-
Ensure the column is packed properly without any channels or bubbles.[16]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., isopropanol, ethanol/water, diethyl ether/hexane). An ideal solvent dissolves DMMN completely when hot but sparingly when cold.[7]
-
Dissolution: Place the crude DMMN in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) with swirling until the solid completely dissolves.[4][15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat for a few minutes.[4]
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7][15]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point.[7]
Protocol 2: Vacuum Distillation of this compound
-
Drying: If water is present, dry the crude DMMN with a suitable drying agent like anhydrous magnesium sulfate (B86663) and filter.[7]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed. Use a capillary tube or a magnetic stirrer to ensure smooth boiling.
-
Distillation: Apply vacuum and gently heat the flask using a heating mantle or oil bath.
-
Fraction Collection: Discard the initial distillate (forerun), which may contain low-boiling impurities.[7] Collect the main fraction that distills at a constant temperature and pressure (lit. bp: 120 °C at 33 mmHg). Stop the distillation before the flask goes to dryness to prevent overheating of residues.
Protocol 3: Flash Column Chromatography of this compound
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for nitriles is a mixture of hexane (B92381) and ethyl acetate.[10]
-
Column Packing: Pack a glass column with silica (B1680970) gel, either as a slurry ("wet packing") or by carefully adding dry silica ("dry packing") and then running the eluent through. Ensure the silica bed is level and free of cracks.[16]
-
Sample Loading: Dissolve the crude DMMN in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[10]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate. Collect fractions in test tubes.[16]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure DMMN.[13]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified DMMN.
Visualizations
Caption: Workflow for selecting a purification method for DMMN.
Caption: Troubleshooting guide for failed crystallization.
References
- 1. Dimethyl malononitrile - Enamine [enamine.net]
- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 9. US2799697A - Process for the manufacture and purification of malononitrile - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
- 11. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. magritek.com [magritek.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. orgsyn.org [orgsyn.org]
Stability of Dimethylmalononitrile under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dimethylmalononitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 2°C and 8°C.[2][4][5] To ensure stability, it is best to store it under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2][4][5]
Q2: What materials and conditions are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases (alkalis), and strong reducing agents.[2][3] It is also crucial to avoid exposure to heat, flames, sparks, and temperatures exceeding 100°C.[1][3]
Q3: What are the hazardous decomposition products of this compound?
A3: Upon combustion or thermal decomposition, this compound can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen cyanide gas.[1][3]
Q4: Is this compound stable in common organic solvents?
A4: While specific kinetic data is limited in publicly available literature, this compound is used as a reagent in various organic syntheses, suggesting compatibility with common non-protic organic solvents under specific conditions.[6][7] However, its stability in any given solvent, especially over extended periods or at elevated temperatures, should be experimentally verified. For instance, stability in acetonitrile (B52724) can be affected by water content, leading to hydrolysis.[8]
Q5: How does pH affect the stability of this compound?
A5: this compound is incompatible with strong acids and strong bases.[2][3] Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of amides and carboxylic acids. The structurally related malononitrile (B47326) is known to polymerize violently in the presence of strong bases.[9] Therefore, it is expected that this compound will degrade in solutions with high or low pH. Neutral or near-neutral pH conditions are advisable for any aqueous applications.
Summary of Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 7321-55-3 | [5] |
| Molecular Formula | C₅H₆N₂ | [5] |
| Molecular Weight | 94.11 g/mol | [5] |
| Appearance | White to light yellow solid or powder | [4][5] |
| Melting Point | 30-34 °C | [2][3][5] |
| Boiling Point | 120 °C @ 33 mmHg | [5][10] |
| Flash Point | 63 °C (closed cup) | [1][10] |
Summary of Incompatibilities
| Incompatible Class | Specific Examples | Potential Hazard | Reference(s) |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Vigorous reaction, fire risk | [1][2][3] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Hydrolysis, vigorous reaction | [2][3] |
| Strong Bases | Sodium Hydroxide, Potassium tert-butoxide | Hydrolysis, potential for violent polymerization | [2][3][9] |
| Strong Reducing Agents | Sodium Borohydride, Lithium Aluminum Hydride | Vigorous reaction | [2][3] |
| Heat Sources | Open flames, hot plates, sparks | Thermal decomposition, fire risk | [1] |
Troubleshooting Guide
Issue 1: My reaction yield is lower than expected, or the reaction is failing.
This could be due to the degradation of this compound before or during the reaction.
Caption: Troubleshooting low reaction yield.
Issue 2: I observe unknown impurities in my product mixture by HPLC or NMR.
These impurities could be degradation products of this compound.
-
Possible Cause: Hydrolysis.
-
Symptoms: Appearance of peaks corresponding to 2,2-dimethylmalonamic acid or 2,2-dimethylmalonic acid.
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere. If water is a byproduct of the reaction, consider using a dehydrating agent.
-
-
Possible Cause: Reaction with incompatible reagents.
-
Symptoms: Complex impurity profile.
-
Solution: Carefully review all reagents and catalysts for compatibility. Refer to the incompatibility table above.
-
-
Possible Cause: Thermal Degradation.
-
Symptoms: Formation of various byproducts, potentially including polymers if basic conditions are present.
-
Solution: Reduce the reaction temperature. Perform a time-course study to see if impurity formation increases with prolonged heating.
-
Experimental Protocols
Protocol 1: General Workflow for Assessing Solution Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time in a specific solvent.
Caption: General workflow for stability testing.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in the solvent of interest (e.g., acetonitrile, THF, buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Distribute the stock solution into several HPLC vials, ensuring each is tightly sealed to prevent solvent evaporation.
-
Time Zero (T=0) Analysis: Immediately inject one of the vials into a calibrated HPLC system to obtain the initial concentration and purity profile.
-
Incubation: Store the remaining vials under the desired test conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14 days), remove a vial and analyze its contents by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plotting this data will reveal the degradation kinetics under the tested conditions.
Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol helps determine the onset of thermal decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: An endotherm will indicate melting. A sharp exotherm following the melt will indicate the onset of thermal decomposition. The temperature at the beginning of this exothermic event is the decomposition onset temperature. Safety Data Sheets suggest avoiding temperatures above 100-130°C.[2][3]
Incompatibility Relationship Diagram
This diagram illustrates the logical relationship between this compound and classes of incompatible materials and conditions.
Caption: Incompatible materials and conditions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 7321-55-3 [m.chemicalbook.com]
- 5. This compound | 7321-55-3 [chemicalbook.com]
- 6. Dimethyl malononitrile - Enamine [enamine.net]
- 7. Copper-catalyzed radical transnitrilation of arylborons with this compound and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 97 7321-55-3 [sigmaaldrich.com]
Preventing the formation of ketimine intermediates in Dimethylmalononitrile reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving dimethylmalononitrile, with a specific focus on preventing the formation of ketimine intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ketimine formation in reactions with this compound?
A1: Ketimine formation is not a direct reaction of this compound. Instead, it is a common side reaction when an amine-based catalyst (such as piperidine (B6355638), pyridine, or other primary/secondary amines) is used in a Knoevenagel condensation with a ketone. The amine catalyst can react with the ketone to form a ketimine or an iminium ion, which can then act as an intermediate.
Q2: How does the formation of a ketimine intermediate affect the desired Knoevenagel condensation?
A2: The formation of a ketimine intermediate introduces a competing reaction pathway. While the iminium ion formed from the ketimine can still react with the deprotonated this compound (the desired pathway), the stability and concentration of the ketimine can influence the overall reaction rate and potentially lead to the formation of undesired byproducts, thus lowering the yield of the target α,β-unsaturated dinitrile.
Q3: What are the key factors that influence the formation of ketimine intermediates?
A3: Several factors can promote the formation of ketimine intermediates:
-
Catalyst Choice: Stronger bases and primary or secondary amines are more prone to forming stable ketimines with ketones.
-
Reactant Structure: Sterically hindered ketones may be more susceptible to forming ketimines as the direct condensation with this compound is slowed.
-
Reaction Temperature: Higher temperatures can sometimes favor the formation and accumulation of ketimine intermediates.
-
Reaction Time: Prolonged reaction times may allow for the buildup of side products, including stable ketimines.
Q4: Can a ketimine intermediate still lead to the desired Knoevenagel product?
A4: Yes, the reaction can often proceed through an iminium ion intermediate formed from the ketimine. The enolate of this compound can attack the iminium ion, leading to the final product after elimination of the amine catalyst. However, the efficiency of this pathway can be lower than the direct condensation, and the conditions that favor ketimine stability might not be optimal for the overall Knoevenagel condensation.
Troubleshooting Guide: Unexpected Ketimine Formation
If you have identified a ketimine or related byproduct in your this compound reaction, consider the following troubleshooting steps to favor the desired Knoevenagel condensation pathway.
| Issue | Potential Cause | Recommended Solution(s) |
| Significant formation of a ketimine byproduct is observed (e.g., by NMR, LC-MS). | The amine catalyst is readily reacting with the ketone starting material to form a stable ketimine. | 1. Change the catalyst: Switch from an amine-based catalyst to a non-amine catalyst. Lewis acids (e.g., ZnCl₂, TiCl₄) or solid-supported acid/base catalysts can be effective. 2. Use a weaker amine base: If an amine catalyst is necessary, opt for a weaker or more sterically hindered tertiary amine, which is less likely to form a stable ketimine. 3. Modify the order of addition: Add the ketone slowly to a mixture of the this compound and the catalyst. This keeps the ketone concentration low, disfavoring ketimine formation. |
| The reaction is sluggish, and the starting ketone is being consumed, but the desired product yield is low. | A stable ketimine intermediate may be forming but not efficiently converting to the final product under the current conditions. | 1. Optimize reaction temperature: Systematically vary the temperature. While higher temperatures can sometimes promote ketimine formation, they might also be necessary to drive the subsequent reaction of the iminium intermediate. Start with lower temperatures and gradually increase. 2. Increase catalyst loading (with caution): A higher concentration of the amine catalyst might facilitate the overall reaction cycle, but this should be done carefully as it could also increase side reactions. 3. Consider a co-catalyst: The addition of a mild acid (e.g., acetic acid) can sometimes facilitate the reaction when using an amine catalyst. |
| Multiple unidentified byproducts are forming alongside the desired product. | Besides ketimine formation, other side reactions like self-condensation of the ketone or Michael addition of this compound to the product may be occurring. | 1. Control stoichiometry: Use a 1:1 molar ratio of the ketone and this compound.[1] 2. Lower the reaction temperature: Side reactions often have higher activation energies and can be suppressed by running the reaction at a lower temperature. 3. Monitor the reaction closely: Use techniques like TLC or GC to track the consumption of starting materials and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent further reactions. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of a Ketone with this compound Using a Non-Amine Catalyst
This protocol is designed to avoid the formation of ketimine intermediates by using a Lewis acid catalyst.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone, this compound, and freshly activated molecular sieves.
-
Add anhydrous DCM to dissolve the reactants.
-
Add anhydrous ZnCl₂ to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Amine-Catalyzed Knoevenagel Condensation with Minimized Ketimine Formation
This protocol uses an amine catalyst but employs conditions to disfavor the formation of a stable ketimine intermediate.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Piperidine (0.1 eq)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add piperidine to the mixture.
-
Heat the mixture to reflux.
-
Slowly add a solution of the ketone in toluene to the refluxing mixture over a period of 1-2 hours using a dropping funnel.
-
Continue to heat at reflux, removing the water azeotropically, and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
The following table summarizes typical yields for the Knoevenagel condensation of various ketones with malononitrile (B47326) (a close analog of this compound) under different catalytic conditions. Note that higher yields are generally obtained with non-amine catalysts or under conditions that actively remove water, which helps to drive the reaction to completion and can minimize side reactions.
| Ketone | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetophenone | NH₄OAc | None (Microwave) | - | 20 min | Moderate | [2] |
| Benzophenone | NH₄OAc | None (Microwave) | - | 2 min | Moderate | [2] |
| 9-Fluorenone | NH₄OAc | None (Microwave) | - | 2 min | High | [2] |
| Various Aromatic Ketones | [MeHMTA]BF₄ (Ionic Liquid) | None | Room Temp | 15-45 min | 85-95 | [3] |
| Various Aromatic Ketones | Sodium Ethoxide | - | - | - | High | [4] |
Note: "Moderate" and "High" are used where specific percentages were not provided in the source material.
Signaling Pathways and Logical Relationships
DOT Script for Competing Reaction Pathways
References
Scaling up Dimethylmalononitrile reactions for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving dimethylmalononitrile for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on an industrial scale?
A1: this compound is toxic if swallowed, in contact with skin, or inhaled. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.
-
Ventilation: Work in a well-ventilated area to avoid the accumulation of vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.
-
Disposal: Dispose of waste according to local regulations for hazardous materials.
Q2: What are the most significant challenges when scaling up this compound reactions?
A2: The primary challenges in scaling up chemical reactions include:
-
Heat Management: Exothermic reactions can lead to thermal runaway if not properly controlled. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1][2][3]
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more complex and can lead to localized "hot spots" or concentration gradients, affecting reaction kinetics and impurity profiles.[1]
-
Process Control: Maintaining consistent process parameters such as temperature, pressure, and reagent addition rates is crucial for reproducibility and safety.[2]
-
Purification: Isolating the product at a high purity on a large scale can be challenging due to the presence of byproducts and unreacted starting materials.
Q3: What are common side reactions to be aware of during the synthesis of this compound?
A3: Side reactions can lead to impurities and lower yields. Common side reactions in reactions involving malononitrile (B47326) derivatives include the formation of dimers, trimers, and other condensation products.[4] The specific byproducts will depend on the reaction conditions and the synthetic route employed.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure stoichiometric amounts of reactants are used.- Increase reaction time or temperature, monitoring for side reactions.- Verify the quality and purity of starting materials. |
| Side reactions | - Optimize reaction conditions (temperature, concentration, catalyst) to minimize byproduct formation.- Consider a different synthetic route that is less prone to side reactions at scale. | |
| Product loss during workup | - Optimize extraction and purification procedures to minimize losses.- Ensure complete phase separation during extractions. | |
| Presence of Impurities | Unreacted starting materials | - Drive the reaction to completion by adjusting stoichiometry or reaction time.- Optimize purification methods such as distillation or crystallization. |
| Byproducts from side reactions | - Adjust reaction conditions to disfavor side reactions.- Employ appropriate purification techniques to remove specific impurities. | |
| Contamination from equipment | - Ensure all reactors and transfer lines are thoroughly cleaned and dried before use. | |
| Thermal Runaway / Poor Heat Control | Inefficient heat dissipation | - Use a reactor with a high surface-area-to-volume ratio.- Employ a robust cooling system with adequate capacity.- Control the rate of addition of exothermic reagents.[1][5] |
| Poor mixing | - Use an appropriate stirrer design and agitation speed for the reactor geometry and reaction mixture viscosity.- Ensure baffles are used in the reactor to improve mixing.[1] | |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality | - Implement quality control checks for all incoming raw materials. |
| Poor process control | - Standardize all critical process parameters, including temperature profiles, addition rates, and mixing speeds.- Utilize process analytical technology (PAT) for real-time monitoring and control. | |
| Difficult Purification | Formation of azeotropes | - Select a solvent that does not form an azeotrope with the product. |
| Similar boiling points of product and impurities | - Explore alternative purification methods such as fractional distillation under reduced pressure, preparative chromatography, or crystallization. |
Experimental Protocols
While a specific, publicly available industrial-scale protocol for this compound is limited, the following represents a generalized laboratory-scale synthesis that can be adapted for scale-up, with careful consideration of the principles outlined in the troubleshooting section. This protocol is based on the alkylation of malononitrile, a common synthetic route for dialkylmalononitriles.
Representative Lab-Scale Synthesis of this compound
Disclaimer: This is a representative protocol and should be optimized and validated for safety and efficiency before scaling up.
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Malononitrile is dissolved in a suitable anhydrous solvent (e.g., THF or DMF). A strong, non-nucleophilic base (e.g., sodium hydride) is suspended in the same solvent in the reaction flask.
-
Deprotonation: The malononitrile solution is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0-5 °C) to form the sodiomalononitrile salt.
-
Alkylation: Methyl iodide is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
Second Alkylation: The reaction mixture is cooled again, and a second equivalent of base is added, followed by a second equivalent of methyl iodide to form this compound.
-
Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.
Data Presentation
The following table provides a representative comparison of parameters and challenges when scaling up a similar nitrile synthesis from the lab to a pilot plant. This data is illustrative and should be adapted based on the specific process for this compound.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Representative Nitrile
| Parameter | Lab-Scale (e.g., 1 L) | Pilot-Scale (e.g., 100 L) | Key Scale-Up Considerations & Challenges |
| Reactant Ratio | Typically 1:1.05 (nitrile:base) | May require a slight increase in base (e.g., 1:1.1) | Inefficient mixing at scale may necessitate a larger excess of base to drive the reaction to completion. |
| Reaction Temperature | -5 to 0 °C | 0 to 5 °C | Maintaining very low temperatures is more challenging in larger reactors due to a lower surface-area-to-volume ratio. Requires a more robust cooling system. |
| Reagent Addition Time | 15-30 minutes | 60-120 minutes | Slower addition is crucial at scale to control the exotherm and prevent localized high concentrations of reactants. |
| Mixing Speed | 300-500 rpm | 100-200 rpm (impeller tip speed is a better metric for scale-up) | Impeller design and placement are critical to ensure adequate mixing without excessive shear, which could affect particle size in crystallizations. |
| Average Yield | 85% | 75% | Lower yields at scale can be attributed to increased side reactions, longer reaction times, and losses during more complex workup procedures. |
| Purity | >99% | 97-99% | Impurity profiles may change at scale due to variations in temperature and mixing. Purification methods may need to be adapted (e.g., multi-plate distillation column vs. simple distillation). |
Visualizations
Experimental Workflow for Scaling Up this compound Synthesis
Caption: Workflow for scaling up this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Catalyst Poisoning in Dimethylmalononitrile-Mediated Reactions
Welcome to the technical support center for Dimethylmalononitrile (DMMN) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst poisoning, a common cause of decreased reaction efficiency and failure.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A catalyst poison is a substance that reduces or completely stops the activity of a catalyst.[1] It functions by binding to the active sites of the catalyst, which prevents the catalyst from interacting with the reactants.[1] This interference can slow down reaction rates or halt the reaction entirely.[1][2] Poisons can originate from impurities in the starting materials, solvents, or be generated as byproducts during the reaction itself.[2]
Q2: What are the common catalysts used in reactions involving this compound?
This compound is frequently used in Knoevenagel condensations, which are typically catalyzed by weak bases like piperidine, pyridine, or ammonium (B1175870) salts.[3][4] For other transformations, such as hydrogenations or cross-coupling reactions, transition metal catalysts, particularly those based on palladium (e.g., Pd/C), are common.[5][6] Lewis acids and various heterogeneous catalysts have also been employed.[3][7][8][9]
Q3: What are the typical signs of catalyst poisoning in my reaction?
The most common signs of catalyst poisoning include:
-
A significant decrease in reaction rate or a reaction that stalls before completion.[2]
-
A noticeable drop in product yield compared to previous successful runs.[3]
-
Complete failure of the reaction, with no product formation, even with a fresh batch of catalyst.
-
Inconsistent results between different batches of reagents or solvents.
Q4: What are the most common sources of poisons for these catalysts?
Common poisons vary depending on the catalyst type:
-
For Basic Catalysts (e.g., piperidine): Acidic impurities in the this compound, aldehyde/ketone substrate, or solvent can neutralize the catalyst. Absorbed atmospheric carbon dioxide in the solvent or catalyst solution can also be a culprit.
-
For Palladium (Pd) Catalysts: Sulfur-containing compounds (e.g., thiols, H₂S, sulfoxides) are potent poisons.[5][6][10] Other substances like carbon monoxide, halides, cyanides, and certain nitrogen-containing heterocycles can also deactivate the catalyst by strongly binding to the metal surface.[1][5][11]
-
General Sources: Impurities can be present in low-grade reagents, arise from the degradation of solvents, or be leached from equipment. Water can also inhibit some reactions by shifting the equilibrium.[12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: My reaction yield has suddenly dropped.
Q: My Knoevenagel condensation, which previously worked well, is now giving a very low yield. I'm using a new bottle of this compound and solvent. What could be the cause?
A: A sudden drop in yield is a classic symptom of catalyst poisoning, likely stemming from impurities in your new reagents.
Troubleshooting Steps:
-
Analyze Starting Materials: Impurities in new batches of this compound, the carbonyl compound, or the solvent are the most likely source of the poison.[2]
-
Acidic/Basic Impurities: If using a basic catalyst (like piperidine), acidic impurities will neutralize it. Conversely, basic impurities can poison a Lewis acid catalyst. Wash the crude starting materials or solvents with a dilute base or acid solution, followed by water, to remove these impurities.[13]
-
Sulfur Compounds: If using a palladium catalyst, even trace amounts of sulfur (ppb level) in the starting materials can cause significant deactivation.[6] Consider pre-treating your reagents by passing them through a guard bed of a suitable adsorbent material.[2]
-
-
Verify Catalyst Activity: Test the catalyst with a well-characterized, "clean" set of starting materials that have previously worked. This will confirm if the issue lies with the new reagents or the catalyst itself.
-
Purify Reagents: If contamination is suspected, purify the this compound and the solvent before use. See the protocols below for detailed procedures.
Issue 2: The reaction is extremely sluggish or fails to start.
Q: I've set up my hydrogenation reaction with this compound derivative and a fresh Pd/C catalyst, but there is no hydrogen uptake and TLC shows only starting material. What should I check?
A: A complete lack of activity, even with a fresh catalyst, points to a severe poison being present or an issue with catalyst handling.
Troubleshooting Steps:
-
Check for Potent Poisons:
-
Sulfur: This is the most common and potent poison for Pd catalysts.[10] Industrial-grade starting materials may contain sulfur impurities.
-
Amines/Heterocycles: Certain nitrogen-containing compounds, including some reactants or products, can act as inhibitors by strongly coordinating to the palladium.[2][11]
-
-
Review Catalyst Handling: Ensure the catalyst was not inadvertently exposed to poisons during storage or handling. For example, using a spatula previously contaminated with a sulfur-containing reagent can poison an entire batch of catalyst.
-
Solvent Quality: Ensure the solvent is of appropriate grade and purity. Peroxides in aged ether solvents or aldehydes in alcohols can interfere with the catalyst. Refer to standard solvent purification methods.[14]
-
Run a Control Reaction: Validate the activity of your catalyst and the viability of your reaction setup by running the reaction on a known, pure substrate that is highly reliable.
Data Presentation: Impact of Poisons on Catalyst Performance
The following tables summarize quantitative data on the effects of common poisons on catalyst activity. While specific data for this compound reactions is limited, these examples from related processes illustrate the significant impact of trace impurities.
Table 1: Effect of Sulfur Poisoning on Pd/Al₂O₃ Catalyst Activity (Data derived from a study on hydrocarbon oxidation, illustrating the general impact of SO₂)
| Catalyst State | Methane T₅₀ (°C)¹ | Propane T₅₀ (°C)¹ |
| Fresh Catalyst | ~425 | ~300 |
| After SO₂ Poisoning | ~525 | ~350 |
| After Regeneration | ~475 | ~325 |
| ¹ T₅₀ is the temperature at which 50% conversion is achieved. A higher T₅₀ indicates lower catalyst activity. Data conceptualized from light-off curves presented in source[15]. |
Table 2: Effect of Thiol Poisoning on Pd/C Catalyst in Reductive Amination (Hypothetical data based on qualitative descriptions in the literature for illustrative purposes)
| Sulfur Level (in starting material) | Time to >99% Conversion (hours) | Final Yield (%) |
| < 10 ppb | 2 | >98% |
| 50 ppb | 6 | 85% |
| 100 ppb | 12 | 60% |
| > 200 ppb | > 24 | < 40% |
| Data modeled after trends described in source[2]. |
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
This protocol is for purifying solid DMMN that may contain non-volatile impurities. Note that distillation of malononitriles on a large scale can be hazardous due to violent decomposition.[16]
Materials:
-
Crude this compound
-
Isopropyl alcohol (or another suitable solvent like benzene (B151609) or ethylene (B1197577) dichloride)[16]
-
Decolorizing carbon (e.g., Darco)
-
Filtration apparatus (Büchner funnel, filter flask)
Methodology:
-
Dissolution: In a flask, dissolve the crude this compound in a suitable solvent (e.g., isopropyl alcohol) at a slightly elevated temperature (e.g., 40-50°C).[16]
-
Decolorization: Add a small amount of decolorizing carbon (1-2 grams per 400 ml of solvent) to the solution. Stir the mixture for 15 minutes.[16]
-
Hot Filtration: Quickly filter the hot solution through a Büchner funnel to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white crystalline solid.
Protocol 2: General Solvent Purification (Example: Ethanol)
This protocol removes water and potential acidic/basic impurities from ethanol (B145695).
Materials:
-
Ethanol (95% or other grade)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Molecular Sieves (3Å)
-
Distillation apparatus
Methodology:
-
Pre-drying: Add anhydrous magnesium sulfate or 3Å molecular sieves to the ethanol. Allow it to stand for at least 24 hours, swirling occasionally.
-
Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent re-introduction of moisture.
-
Distillation: Heat the flask gently using a heating mantle. Discard the first 5-10% of the distillate (the fore-run), which may contain lower-boiling impurities.
-
Collection: Collect the main fraction distilling at a constant temperature (approx. 78°C for pure ethanol).
-
Storage: Store the purified, dry ethanol over activated molecular sieves in a tightly sealed bottle to prevent water absorption.
Protocol 3: Regeneration of Poisoned Palladium on Carbon (Pd/C)
This protocol describes a general method to regenerate a Pd/C catalyst poisoned by adsorbed organic impurities or certain sulfur compounds. Note that regeneration may not restore full activity, especially in cases of severe poisoning.[17]
Materials:
-
Poisoned Pd/C catalyst
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Tube furnace
-
Air or Nitrogen source
Methodology:
-
Solvent Washing:
-
Carefully filter the poisoned catalyst from the reaction mixture.
-
Wash the catalyst multiple times with a solvent capable of dissolving the suspected poison and reaction byproducts. DMF can be effective for removing deposited organic materials.[6] Follow with washes using a more volatile solvent like ethanol or acetone (B3395972) to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove all solvent.
-
Thermal Treatment:
-
Place the dried catalyst in a quartz tube within a tube furnace.
-
Heat the catalyst to a moderate temperature (e.g., 100-150°C) under a slow flow of an inert gas like nitrogen to desorb volatile poisons.[2] For poisons like chemisorbed sulfur, a mild oxidation using a flow of hot air may be required, followed by a reduction step (not detailed here).[6]
-
-
Cooling & Storage: Allow the catalyst to cool to room temperature under an inert atmosphere before handling. Store under inert gas.
-
Activity Test: Before reuse in a large-scale reaction, it is critical to test the activity of the regenerated catalyst on a small scale and compare its performance to a fresh sample.
Visualizations
Below are diagrams illustrating key concepts in catalyst poisoning and troubleshooting.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Mechanism of active site blocking by a sulfur poison on a Palladium surface.
Caption: Common sources of poisons leading to catalyst deactivation.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. dcl-inc.com [dcl-inc.com]
- 16. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Cyanating Agents: Dimethylmalononitrile vs. TMSCN for the Cyanation of Alcohols
For researchers, scientists, and professionals in drug development, the selection of an appropriate cyanating agent is crucial for the successful synthesis of nitriles, a key functional group in many pharmaceutical compounds. This guide provides a detailed comparison of two cyanating agents: dimethylmalononitrile and trimethylsilyl (B98337) cyanide (TMSCN), with a specific focus on their application in the cyanation of alcohols.
While both reagents can introduce a cyanide group, their reactivity, substrate scope, and reaction mechanisms differ significantly. This guide will delve into these differences, supported by experimental data and protocols, to aid in the selection of the optimal reagent for a given synthetic challenge.
Executive Summary
Trimethylsilyl cyanide (TMSCN) is a well-established and versatile reagent for the direct cyanation of a wide range of alcohols, particularly benzylic and allylic alcohols.[1][2] This transformation is typically catalyzed by Lewis or Brønsted acids and proceeds via an SN1-type mechanism. In contrast, there is a notable absence of literature describing the direct cyanation of alcohols using this compound. This compound's primary role as a cyanating agent is in "transnitrilation" reactions with strong nucleophiles like Grignard or organolithium reagents, and in certain C-H cyanation reactions.[3] Therefore, a direct comparison for the cyanation of alcohols is not feasible. This guide will instead compare their established applications in cyanation, highlighting their distinct reactivity profiles.
Comparison of General Properties and Applications
| Feature | This compound | Trimethylsilyl Cyanide (TMSCN) |
| Primary Application | Transnitrilation with organometallic reagents; C-H cyanation.[3] | Direct cyanation of alcohols, aldehydes, and ketones; addition to imines. |
| Reactivity with Alcohols | No direct reaction reported in the literature. | Reacts with benzylic, allylic, and some tertiary alcohols in the presence of a catalyst.[1][2] |
| Typical Substrates | Aryl/vinyl Grignard and organolithium reagents.[3] | Benzylic and allylic alcohols.[1] |
| Reaction Mechanism | Nucleophilic addition to the nitrile followed by retro-Thorpe-type fragmentation.[3] | SN1-type reaction involving a carbocation intermediate.[1] |
| Toxicity | Solid, considered less hazardous than many cyanide sources. | Volatile liquid, highly toxic, and moisture-sensitive, releasing HCN. |
| Handling | Bench-stable solid.[3] | Requires anhydrous conditions and careful handling in a fume hood. |
Cyanation of Alcohols with TMSCN: Experimental Data
The cyanation of benzylic alcohols with TMSCN catalyzed by indium(III) bromide (InBr₃) is a highly efficient method.[1] The reaction proceeds rapidly at room temperature, affording high yields of the corresponding nitriles.
| Entry | Substrate (Alcohol) | Time (min) | Yield (%) |
| 1 | 1-Phenylethanol (B42297) | 5 | 99 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 5 | 98 |
| 3 | 1-(4-Chlorophenyl)ethanol | 10 | 95 |
| 4 | Diphenylmethanol | 10 | 97 |
| 5 | 9-Fluorenol | 30 | 85 |
| 6 | Cinnamyl alcohol | 15 | 88 |
Data sourced from Chen, G., et al. (2008). Org. Lett., 10(20), 4573-4576.[1]
Experimental Protocols
Protocol 1: Cyanation of 1-Phenylethanol with TMSCN and InBr₃
Materials:
-
1-Phenylethanol
-
Trimethylsilyl cyanide (TMSCN)
-
Indium(III) bromide (InBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 1-phenylethanol (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask is added InBr₃ (0.05 mmol, 5 mol%).
-
The mixture is stirred at room temperature for 5 minutes.
-
TMSCN (1.2 mmol) is added dropwise via syringe.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 5-10 minutes), the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired nitrile.
Protocol 2: Transnitrilation of 4-Bromophenylmagnesium Bromide with this compound
Materials:
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Syringe
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 1-bromo-4-iodobenzene (1.0 mmol) in anhydrous THF (5 mL) at -15 °C under an inert atmosphere is added i-PrMgCl·LiCl (1.05 mmol).
-
The mixture is stirred for 1 hour at -15 °C to form the Grignard reagent.
-
A solution of this compound (1.2 mmol) in anhydrous THF (2 mL) is added dropwise to the Grignard reagent at -15 °C.
-
The reaction mixture is stirred for 30 minutes at -15 °C.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-bromobenzonitrile.
Reaction Mechanisms and Workflows
The distinct applications of TMSCN and this compound stem from their different reaction mechanisms.
Figure 1: Proposed SN1-type mechanism for the Lewis acid-catalyzed cyanation of an alcohol with TMSCN.
Figure 2: Mechanism of transnitrilation using this compound with an organometallic reagent.
Conclusion
In the context of converting alcohols to nitriles, TMSCN is the reagent of choice, offering a direct and efficient pathway for activated alcohols. Its primary drawback is its high toxicity and moisture sensitivity, necessitating careful handling. This compound, while a valuable and safer cyanating agent, is not suitable for the direct conversion of alcohols. Its utility lies in the cyanation of strong carbon nucleophiles through a distinct transnitrilation mechanism. Researchers should therefore select the cyanating agent based on the specific transformation required, with TMSCN being the appropriate choice for direct alcohol cyanation and this compound for the cyanation of organometallic intermediates.
References
A Comparative Guide to Aryl Nitrile Synthesis: Dimethylmalononitrile vs. Zinc Cyanide
The synthesis of aryl nitriles is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, the choice of a cyanating agent is critical, balancing efficiency, substrate scope, and safety. This guide provides an objective comparison of two prominent reagents for aryl nitrile synthesis: dimethylmalononitrile (DMMN) and zinc cyanide (Zn(CN)₂), supported by experimental data and detailed protocols.
Overview of a Comparison between this compound and Zinc Cyanide
| Feature | This compound (DMMN) | Zinc Cyanide (Zn(CN)₂) |
| Reaction Type | Transnitrilation with organometallics (Grignard/Aryllithium)[1][2][3] | Transition-metal catalyzed cross-coupling (primarily Pd)[4][5][6] |
| Catalyst | Typically metal-free[1][3] | Requires a transition metal catalyst (e.g., Pd, Ni) and often a ligand[4][5][6] |
| Reagent Type | Electrophilic cyanide source[2][7] | Nucleophilic cyanide source[8] |
| Key Advantages | Avoids toxic heavy metals, mild reaction conditions, effective for sterically hindered substrates.[1][3][9] | Broad substrate scope including (hetero)aryl halides and triflates, well-established methods.[4][5][10] |
| Key Limitations | Requires pre-formation of an organometallic reagent. | Requires a transition metal catalyst, potential for catalyst poisoning by cyanide.[4] |
| Safety Profile | Bench-stable solid, considered a safer alternative to inorganic cyanides.[1][11] | Toxic solid, though less hazardous than NaCN or KCN; liberates toxic HCN gas upon contact with acid.[4][12][13] |
Reaction Mechanisms and Experimental Workflows
The synthetic routes employing DMMN and zinc cyanide are fundamentally different, which is a critical consideration for experimental design.
This compound (DMMN) Workflow:
The DMMN method involves the reaction of an aryl Grignard or aryllithium reagent with DMMN in a process called transnitrilation.[1][14] This approach is metal-free in the cyanation step itself and proceeds through an imine intermediate, which then undergoes a retro-Thorpe fragmentation to yield the aryl nitrile.[1][15]
References
- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl malononitrile - Enamine [enamine.net]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nj.gov [nj.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Safer and More Versatile Approach to Aryl Nitrile Synthesis: Dimethylmalononitrile as a Superior Alternative to the Traditional Sandmeyer Reaction
For researchers, scientists, and professionals in drug development, the synthesis of aryl nitriles is a critical step in the creation of a vast array of pharmaceuticals and functional materials. For over a century, the Sandmeyer reaction has been a cornerstone for this transformation, but its reliance on highly toxic cyanide salts and often harsh reaction conditions has prompted the search for safer and more efficient alternatives. This guide provides a detailed comparison of the traditional Sandmeyer reaction with a modern approach utilizing dimethylmalononitrile (DMMN), a commercially available, bench-stable, and significantly less toxic cyanating agent.
This comparison guide demonstrates the significant advantages of employing this compound over the conventional Sandmeyer reaction for the synthesis of aryl nitriles. The benefits include improved safety, milder reaction conditions, and a broader substrate scope, particularly for aryl halides and organometallic precursors.
At a Glance: Key Differences
| Feature | Traditional Sandmeyer Reaction | This compound (DMMN) Method |
| Cyanide Source | Highly toxic inorganic cyanides (e.g., CuCN, NaCN, KCN) | Non-toxic, solid, bench-stable organic reagent |
| Typical Substrate | Aryl diazonium salts (from anilines) | Aryl halides, aryl boronic acids, Grignard reagents, organolithium reagents |
| Key Reagents | Copper(I) salts, strong acids, sodium nitrite (B80452) | Grignard reagents, organolithiums, or transition metal catalysts (e.g., Rh, Ni) |
| Reaction Conditions | Often requires strongly acidic conditions and heating | Generally milder, often at room temperature or slightly elevated temperatures |
| Safety Profile | High toxicity, potential for HCN gas evolution, explosive nature of diazonium salts | Significantly lower toxicity, no free cyanide ions in the reaction |
| Waste Products | Stoichiometric amounts of heavy metal waste | Generally more benign organic byproducts |
Performance Comparison: Yield and Substrate Scope
While a direct head-to-head comparison for the cyanation of aryl diazonium salts with DMMN is not prevalent in the literature, a comparative analysis of their typical applications reveals the versatility and efficiency of the DMMN approach for a broader range of precursors.
Traditional Sandmeyer Cyanation
The Sandmeyer reaction is effective for the conversion of anilines to aryl nitriles via diazonium salts. Yields can be good, but the reaction's success is often dependent on the stability of the diazonium salt and the specific substrate.
| Starting Material (Aniline Derivative) | Product | Yield (%) | Reference |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 95 | [Not specified] |
| Various aryl diazonium salts | Various aryl nitriles | 52-93 | [1] |
| Arenediazonium tetrafluoroborates | Various aryl nitriles | 38-92 | [1] |
| Heteroarene diazonium salts | Various heteroaryl nitriles | 34-92 | [1] |
Cyanation using this compound
This compound excels in the cyanation of aryl halides and organometallic reagents, substrates that are not directly compatible with the Sandmeyer reaction. This "transnitrilation" process offers high yields under mild conditions.
| Starting Material | Reagent System | Product | Yield (%) | Reference |
| 4-Bromotoluene (B49008) | t-BuLi, then DMMN | 4-Methylbenzonitrile | 95 | [2] |
| 2-Bromonaphthalene | n-BuLi, then DMMN | 2-Naphthonitrile | 98 | [2] |
| 4-Bromoanisole | Mg, then DMMN | 4-Methoxybenzonitrile | 92 | [2] |
| 3-Bromopyridine | i-PrMgCl·LiCl, then DMMN | 3-Cyanopyridine | 85 | [2] |
| Phenylboronic acid | [Rh(cod)Cl]₂, Cs₂CO₃, DMMN | Benzonitrile | 95 | [Not specified] |
Safety Profile: A Decisive Advantage for DMMN
The most compelling argument for adopting DMMN lies in its significantly improved safety profile compared to the reagents used in the Sandmeyer reaction.
| Reagent | Key Hazards |
| Copper(I) Cyanide (CuCN) | Fatal if swallowed, in contact with skin, or if inhaled.[1][2] Very toxic to aquatic life with long-lasting effects.[1][2] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[1] |
| This compound (DMMN) | Toxic if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3][4] Significantly less acutely toxic than inorganic cyanides and does not readily release free cyanide. |
Experimental Protocols
Traditional Sandmeyer Reaction: Synthesis of 4-Methoxybenzonitrile
This protocol is a representative example of a Sandmeyer cyanation reaction.
Diazotization:
-
In a 100 mL beaker, dissolve 5.0 g of 4-methoxyaniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 3.0 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Cyanation:
-
In a separate 250 mL flask, prepare a solution of copper(I) cyanide by dissolving 6.0 g of CuCN in a solution of 10.0 g of sodium cyanide in 40 mL of water.
-
Cool the CuCN solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCN solution with vigorous stirring. A reaction is indicated by the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for about 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined ether extracts with 10% sodium hydroxide (B78521) solution and then with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the ether by distillation to obtain crude 4-methoxybenzonitrile.
-
Purify the product by vacuum distillation.
This compound Method: Synthesis of 4-Methylbenzonitrile via Transnitrilation
This protocol illustrates the use of DMMN with a Grignard reagent generated in situ.[2]
-
To a dry 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add 1.2 g (50 mmol) of magnesium turnings and a crystal of iodine.
-
Add a solution of 6.84 g (40 mmol) of 4-bromotoluene in 20 mL of anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the Grignard reaction.
-
After the reaction has started, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 3.76 g (40 mmol) of this compound in 20 mL of anhydrous THF dropwise to the Grignard reagent solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methylbenzonitrile.
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental differences in the reaction pathways of the traditional Sandmeyer reaction and the DMMN-based transnitrilation.
Conclusion
For the synthesis of aryl nitriles, this compound emerges as a superior alternative to the reagents used in the traditional Sandmeyer reaction, particularly when considering safety, reaction conditions, and substrate versatility. While the Sandmeyer reaction remains a valid method for converting anilines to aryl nitriles, the significant hazards associated with toxic cyanide salts and the often harsh reaction conditions make it a less desirable choice in a modern research and development setting.
The use of DMMN, especially in transnitrilation reactions with Grignard or organolithium reagents, provides a robust, high-yielding, and significantly safer pathway to a wide range of aryl nitriles from readily available aryl halides. For drug development and other applications where safety, reliability, and functional group tolerance are paramount, the adoption of DMMN-based methodologies represents a significant advancement in synthetic chemistry.
References
A Comparative Guide to Aryl Nitrile Synthesis: Dimethylmalononitrile vs. The Rosenmund-von Braun Reaction
For researchers, scientists, and drug development professionals, the efficient synthesis of aryl nitriles is a critical step in the development of new chemical entities. This guide provides a detailed comparison of two key methods: the use of dimethylmalononitrile (DMMN) as a modern cyanating agent and the classical Rosenmund-von Braun (RvB) reaction. We will delve into their efficacy, operational parameters, and functional group compatibility, supported by experimental data and detailed protocols.
Aryl nitriles are pivotal intermediates in organic synthesis, readily transformed into a variety of functional groups such as amines, carboxylic acids, and tetrazoles, which are common motifs in pharmaceuticals and agrochemicals.[1] The choice of synthetic route to these valuable compounds can significantly impact the overall efficiency and feasibility of a research and development program. This guide aims to provide a clear and objective comparison to aid in this critical decision-making process.
Executive Summary
The cyanation of aryl electrophiles using this compound represents a significant advancement over the traditional Rosenmund-von Braun reaction. DMMN, a commercially available and bench-stable solid, serves as a less toxic and more versatile cyanating agent.[2][3][4] The transnitrilation reaction with DMMN typically proceeds under mild conditions, exhibits broad substrate scope with excellent functional group tolerance, and avoids the use of highly toxic metal cyanides.[2][5]
The Rosenmund-von Braun reaction, a long-standing method for aryl nitrile synthesis from aryl halides and copper(I) cyanide (CuCN), has been a workhorse in organic synthesis.[6][7][8] However, its classical form is often hampered by harsh reaction conditions, including high temperatures (150-250 °C) and the use of stoichiometric amounts of toxic CuCN, which can lead to difficulties in product purification and limited functional group compatibility.[1][6] While modern modifications, such as the use of ligands and catalytic amounts of copper, have mitigated some of these drawbacks, the inherent toxicity of the cyanide source remains a concern.[1][6][9]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences in performance between the two methods, drawing from published experimental data.
Table 1: Reaction Conditions and Reagents
| Parameter | This compound (DMMN) Cyanation | Rosenmund-von Braun Reaction |
| Cyanide Source | This compound (DMMN) | Copper(I) Cyanide (CuCN) |
| Toxicity of CN Source | Lower (non-ionic, carbon-bound) | High (ionic, highly toxic) |
| Typical Substrates | Aryl Grignards, Aryllithiums, Arylboronic acids | Aryl halides (iodides, bromides, chlorides) |
| Reaction Temperature | Mild (e.g., room temperature)[2] | High (150-250 °C); Milder with modifications (80-120 °C)[1] |
| Catalyst | Often metal-free with organometallics; Rh or Cu catalysts for other substrates[5][10] | Stoichiometric or catalytic Copper(I) salts[6] |
| Solvent | Ethereal solvents (e.g., THF)[2] | High-boiling polar solvents (e.g., DMF, pyridine)[6] |
Table 2: Performance and Yields for Selected Substrates
| Substrate | Product | DMMN Method Yield (%) | Modified RvB Method Yield (%) |
| 4-Methoxy-bromobenzene | 4-Methoxybenzonitrile | 95 (via Grignard)[2] | 81 (L-proline promoted)[1] |
| 4-Trifluoromethyl-bromobenzene | 4-Trifluoromethylbenzonitrile | 96 (via Grignard)[2] | Not Reported |
| 2-Methyl-bromobenzene | 2-Methylbenzonitrile | 91 (via Grignard)[2] | 85 (L-proline promoted)[1] |
| 1-Bromonaphthalene | 1-Naphthonitrile | 94 (via Grignard)[2] | 88 (L-proline promoted)[1] |
| 3-Bromopyridine | 3-Cyanopyridine | 85 (via Grignard)[2] | 78 (L-proline promoted)[1] |
Experimental Protocols
Cyanation using this compound (via Aryl Grignard)
This protocol is adapted from Reeves, J. T., et al., J. Am. Chem. Soc., 2015 , 137, 9481-9488.[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
This compound (DMMN) (1.1 mmol)
-
1 M Hydrochloric acid (for quench)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
Procedure:
-
A dry round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with magnesium turnings.
-
The flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of the aryl bromide in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary.
-
After the Grignard reagent formation is complete (typically indicated by the consumption of magnesium), the reaction mixture is cooled to room temperature.
-
A solution of DMMN in anhydrous THF is added dropwise to the Grignard reagent at room temperature.
-
The reaction is stirred for 1-2 hours at room temperature, monitoring by TLC or LC-MS for completion.
-
The reaction is carefully quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
L-Proline-Promoted Rosenmund-von Braun Reaction
This protocol is adapted from Wang, D., et al., Synlett, 2008 , 69-72.[1]
Materials:
-
Aryl bromide or iodide (1.0 mmol)
-
Copper(I) cyanide (CuCN) (2.0 mmol)
-
L-proline (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Aqueous ammonia (B1221849) (for workup)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
A sealable reaction tube is charged with the aryl halide, CuCN, and L-proline.
-
Anhydrous DMF is added, and the tube is sealed.
-
The reaction mixture is heated to 80-120 °C with vigorous stirring for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is poured into a solution of aqueous ammonia and stirred for 30 minutes to dissolve the copper salts.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl nitrile.
Reaction Mechanisms and Workflows
The distinct mechanisms of these two reactions are key to understanding their differences in reactivity and scope.
This compound Cyanation Workflow
The reaction of DMMN with an aryl Grignard reagent proceeds through a nucleophilic addition followed by a retro-Thorpe fragmentation. This metal-free bond-forming and -breaking cascade is highly efficient and generates a stable byproduct.[4]
Rosenmund-von Braun Reaction Pathway
The mechanism of the Rosenmund-von Braun reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile.[6]
Conclusion
For the synthesis of aryl nitriles, the use of this compound offers significant advantages in terms of safety, mildness of reaction conditions, and functional group tolerance when compared to the classical Rosenmund-von Braun reaction. While modern advancements have improved the RvB reaction, making it viable for a broader range of substrates under less stringent conditions, the inherent toxicity of copper(I) cyanide remains a notable drawback. For many applications, particularly in the context of complex molecule synthesis and process development where safety and functional group compatibility are paramount, the DMMN-based methodology presents a superior alternative. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting the most appropriate method.
References
- 1. synarchive.com [synarchive.com]
- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Monitoring Dimethylmalononitrile Reactions: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals engaged in chemical synthesis and process monitoring, the choice of analytical methodology is critical for accurate and reliable results. This guide provides a comprehensive comparison of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis and monitoring of reactions involving dimethylmalononitrile (DMMN).
This compound is a versatile building block in organic synthesis, notably used in the formation of substituted pyridines and other heterocyclic compounds. Effective monitoring of reactions involving DMMN is essential for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality. Both HPLC and GC-MS offer robust solutions for this purpose, each with distinct advantages and limitations.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds, or derivatization for non-volatile analytes. |
| Sample Preparation | Generally simpler, often involving dilution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability, followed by extraction. |
| Sensitivity | High, particularly with UV or MS detectors. | Very high, especially with selected ion monitoring (SIM) mode. |
| Selectivity | Good, can be enhanced with selective detectors (e.g., DAD, MS). | Excellent, provides structural information for compound identification. |
| Analysis Time | Typically longer run times (minutes to tens of minutes). | Often faster run times for volatile compounds (minutes). |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial and maintenance costs. |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive. Given that this compound is a solid with a relatively low boiling point, HPLC is a well-suited technique for its direct analysis without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For a compound like this compound, its volatility may allow for direct GC-MS analysis. However, for related, less volatile reaction products or to improve chromatographic peak shape and sensitivity, a derivatization step, such as silylation, might be necessary.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the analysis of this compound and can be optimized for specific reaction mixtures. A method for a structurally similar compound, ((dimethylamino)methylene)-malononitrile, suggests that a reverse-phase method is appropriate.[2]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. An acidic modifier like 0.1% phosphoric acid or formic acid can be added to improve peak shape. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25-30 °C
-
Detection Wavelength: Determined by analyzing the UV spectrum of this compound (a low wavelength, e.g., 210 nm, is often suitable for nitriles).
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the peaks corresponding to the starting material (DMMN) and the product(s).
-
Quantification can be achieved by creating a calibration curve with standard solutions of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general approach for the analysis of this compound. Derivatization may be required to improve the analysis of DMMN and its reaction products, similar to the analysis of other nitriles like mandelonitrile.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Reagents:
-
Suitable solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Sample Preparation (without derivatization):
-
Quench the reaction and extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in the extraction solvent.
-
Transfer the final solution to a GC vial.
-
-
Sample Preparation (with derivatization):
-
After extraction and drying, evaporate the solvent under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., BSTFA) and a small amount of solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to complete the derivatization.[1]
-
Cool the sample and inject it into the GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to capture the molecular ions and fragmentation patterns of the compounds of interest.
-
-
Analysis:
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of standards.
-
For quantitative analysis, an internal standard should be used, and a calibration curve should be prepared.
-
Monitoring a this compound Reaction: A Workflow Example
A common reaction of dinitriles like this compound is the Thorpe-Ziegler reaction , which is an intramolecular condensation to form a cyclic α-cyanoenamine, followed by hydrolysis to a cyclic ketone.[3] Monitoring this reaction is crucial to determine the optimal reaction time and maximize the yield of the desired product.
Signaling Pathway: Thorpe-Ziegler Reaction of a Dinitrile
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile. The reaction proceeds through several key intermediates.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques for monitoring reactions involving this compound.
-
HPLC is often the more straightforward method due to its suitability for non-volatile compounds, requiring minimal sample preparation. It is an excellent choice for routine reaction monitoring where the primary goal is to track the disappearance of starting materials and the appearance of products.
-
GC-MS offers superior sensitivity and selectivity, providing valuable structural information that can aid in the identification of unknown byproducts. While it may require a derivatization step, the detailed information it provides can be invaluable for in-depth reaction understanding and impurity profiling.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the nature of the reaction components, the desired level of sensitivity and selectivity, and the available instrumentation. For many applications, the two techniques can be used in a complementary fashion to gain a comprehensive understanding of the chemical transformation.
References
- 1. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Malononitrile, ((dimethylamino)methylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantitative Analysis of Nitrile Synthesis Using Dimethylmalononitrile: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of nitrile-containing compounds, accurate and efficient analytical methodologies are paramount for reaction monitoring, yield determination, and purity assessment. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of nitrile synthesis, specifically focusing on the transnitrilation reaction employing dimethylmalononitrile.
The transnitrilation of aryl Grignard or lithium reagents with this compound represents a practical and efficient method for the synthesis of aryl nitriles, avoiding the use of more toxic cyanating agents.[1][2] The quantitative monitoring of such reactions is crucial for optimization and scale-up.
Quantitative NMR (qNMR) Analysis: A Primary Method
Quantitative NMR has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration based on the fundamental principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule.[3] By incorporating a certified internal standard of known purity and concentration, the absolute purity of the target nitrile can be determined without the need for a substance-specific reference standard.[3]
This protocol outlines a representative method for the quantitative analysis of a transnitrilation reaction between an aryl Grignard reagent and this compound using ¹H-qNMR.
1. Materials and Reagents:
-
Aliquots from the nitrile synthesis reaction mixture at various time points.
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The choice of internal standard is critical and should have high purity, be stable, soluble in the NMR solvent, and have signals that do not overlap with the analyte or other components in the reaction mixture.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solvent must completely dissolve both the reaction mixture components and the internal standard.
-
High-precision analytical balance.
-
NMR tubes.
2. Sample Preparation:
-
Accurately weigh a specific amount of the certified internal standard (e.g., ~5 mg of maleic acid) into a clean, dry vial.
-
Accurately weigh a specific amount of the reaction mixture aliquot (e.g., ~20 mg) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Pulse Angle (Flip Angle): 30° or 90°. For accurate quantification, a sufficiently long relaxation delay is crucial, especially with a 90° pulse.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A longer delay (e.g., 7-10 times T₁) is recommended for higher accuracy.[4]
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated to keep integration errors below 1%.[5]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
4. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Manually phase the spectrum and perform baseline correction across the entire spectral width.
-
Integrate the well-resolved, non-overlapping signals of the aryl nitrile product and the internal standard. For the product, a signal corresponding to aromatic protons is often suitable. For the internal standard, a singlet is ideal.
-
Calculate the concentration or purity of the aryl nitrile using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, sample throughput, and the availability of reference standards.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the molar concentration. Quantification is performed against a certified internal standard.[3] | Separation is based on the differential partitioning of analytes between a mobile and a stationary phase. Quantification is typically done using a calibration curve with a reference standard of the analyte. | Separation is based on the volatility and interaction of analytes with a stationary phase. Quantification often uses a calibration curve or an internal standard. |
| Accuracy | High, as it is a primary ratio method providing absolute quantification.[6] | High, but can be influenced by the response factors of impurities and the purity of the reference standard.[1] | Generally good, but can be affected by matrix effects and the stability of the analyte at high temperatures. |
| Precision | Excellent, with relative standard deviations (RSD) typically below 1%.[7] | Very good, with low RSD.[1] | Good, but can be influenced by injection variability. |
| Selectivity | High, based on distinct chemical shifts of non-overlapping resonance signals. | Good to excellent, depending on the column and mobile phase used. Co-elution can be a challenge. | Excellent, especially with mass spectrometric detection, which provides mass-to-charge ratio information. |
| LOD/LOQ | Generally in the micromolar (µM) range.[5] | Typically lower than qNMR, often in the nanomolar (nM) to low micromolar (µM) range. | Can be very low, reaching picomolar (pM) to femtomolar (fM) levels, especially with selected ion monitoring (SIM). |
| Sample Prep | Simple: accurate weighing and dissolution.[4] | More involved: may require filtration, dilution, and preparation of a mobile phase. | Can require derivatization for non-volatile or thermally labile compounds. |
| Analysis Time | Relatively fast per sample (minutes), but requires longer setup for relaxation delays. | Typically 15-30 minutes per sample run. | Run times can vary from minutes to over an hour depending on the separation. |
| Reference Standard | Requires a certified internal standard, but not a specific standard for the analyte.[3] | Requires a purified and well-characterized reference standard of the analyte for accurate quantification.[1] | Requires a reference standard of the analyte for calibration. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
This table presents representative data for the purity assessment of dinitriles and other small molecules.[1][3][5][7]
Alternative Analytical Protocols
-
Sample Preparation: Prepare a stock solution of the reaction mixture in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards of the purified aryl nitrile product at different concentrations. If using an internal standard, add a constant concentration to all sample and standard solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the nitrile product has maximum absorbance (e.g., 254 nm).
-
-
Data Analysis: Identify and integrate the peak corresponding to the aryl nitrile. Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of the aryl nitrile in the reaction sample based on its peak area and the calibration curve.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane). If the product is not sufficiently volatile or is thermally labile, derivatization may be necessary. An internal standard can be added for improved quantitative accuracy.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Injector Temperature: Set to ensure efficient volatilization without thermal degradation.
-
Oven Temperature Program: Start at a low temperature and ramp up to a final temperature that allows for the elution of all components of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Identify the peak of the aryl nitrile by its retention time and mass spectrum. For quantification, create a calibration curve using standards or use the ratio of the peak area of the analyte to that of the internal standard.
Visualizing the Workflow and Principles
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the underlying principles of the qNMR analysis.
Conclusion
For the quantitative analysis of nitrile synthesis using this compound, qNMR offers a distinct advantage as a primary method that provides direct, absolute quantification without the need for an analyte-specific reference standard. Its simple sample preparation and non-destructive nature are also beneficial. HPLC and GC-MS, while often offering lower limits of detection, are comparative methods that rely on calibration with a purified standard of the target molecule. The choice of analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the required level of validation. For rapid and accurate determination of yield and purity in a research and development setting, qNMR is an exceptionally powerful and efficient tool.
References
- 1. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 2. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Product Structures from Dimethylmalononitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
Dimethylmalononitrile is a highly versatile C-H acidic compound utilized as a key building block in a multitude of organic reactions. Its dual nitrile groups and active methylene (B1212753) center make it a reactive precursor for synthesizing a diverse range of molecules, including pharmaceutically relevant heterocycles and functionalized aryl nitriles. The validation of the resulting product structures is a critical step in the research and development pipeline, ensuring the correct molecular architecture for subsequent studies.
This guide provides a comparative overview of the primary methods used to validate the structures of products derived from this compound reactions. We will compare the utility of spectroscopic techniques against the definitive elucidation offered by single-crystal X-ray diffraction, supported by detailed experimental protocols and data presented for easy comparison.
Common Reaction Pathways of this compound
This compound is a versatile reagent that participates in several important organic reactions:
-
Knoevenagel Condensation: This is a nucleophilic addition of the active methylene group of this compound to a carbonyl group of an aldehyde or ketone.[1][2] This reaction is fundamental for creating carbon-carbon double bonds and is a common route to synthesize α,β-unsaturated nitriles like benzylidenemalononitrile (B1330407) derivatives.[3][4]
-
Michael Addition: The activated alkene products from Knoevenagel condensations are often excellent Michael acceptors, leading to further carbon-carbon bond formation.
-
Transnitrilation: this compound can serve as an electrophilic "CN+" source, transferring a nitrile group to organometallic reagents like aryl Grignard or aryllithium compounds.[5][6][7] This method provides a practical and less toxic alternative to traditional cyanation reagents for synthesizing aryl nitriles.[8][9]
-
Multi-component Reactions: Due to its reactivity, this compound is an excellent substrate for one-pot, multi-component reactions, often leading to the synthesis of complex heterocyclic systems such as pyrans and pyridines.[5][10]
-
Thorpe-Ziegler Reaction: While this compound itself does not undergo intramolecular cyclization, it is related to the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic enamines, which can be hydrolyzed to cyclic ketones.[11][12][13]
The variety of these reaction pathways necessitates robust and reliable methods for structural confirmation of the resulting products.
Structural Validation: A Comparison of Methodologies
The two primary approaches for structural validation are spectroscopic analysis and single-crystal X-ray diffraction. While often used in conjunction, they provide different levels and certainties of structural information.
| Feature | Spectroscopic Methods (NMR, IR, MS) | Single-Crystal X-ray Diffraction |
| Principle | Measures the interaction of molecules with electromagnetic radiation or ionization to probe connectivity and functional groups.[14] | Measures the diffraction pattern of X-rays passing through a single crystal to determine the 3D arrangement of atoms.[15] |
| Information Yield | Provides information on the chemical environment of atoms (NMR), functional groups (IR), and mass-to-charge ratio (MS). | Provides precise 3D coordinates of all atoms, bond lengths, bond angles, and absolute configuration.[16] |
| Certainty | High, but often inferential. Structure is pieced together from multiple data points. Ambiguity can exist for complex isomers. | Unambiguous and definitive. Provides a "snapshot" of the molecule's structure in the solid state.[16] |
| Sample Requirement | Requires soluble, pure sample (~1-10 mg for NMR). | Requires a single, well-ordered crystal of sufficient size and quality. Finding suitable crystallization conditions can be a bottleneck.[16] |
| Primary Use Case | Routine confirmation of expected products, reaction monitoring, and initial characterization. | Definitive proof of structure for novel compounds, determination of stereochemistry, and analysis of intermolecular interactions. |
Experimental Protocols
Protocol 1: Structural Characterization by Spectroscopic Methods
This protocol outlines the standard procedure for analyzing a product synthesized from a this compound reaction, such as a benzylidenemalononitrile derivative.
1. Sample Preparation:
-
Ensure the sample is purified, typically by column chromatography or recrystallization, to remove starting materials and byproducts.
-
For Nuclear Magnetic Resonance (NMR) spectroscopy, dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
For Fourier-Transform Infrared (IR) spectroscopy, the sample can be analyzed neat (as a thin film or liquid), as a KBr pellet, or as a solution.
-
For Mass Spectrometry (MS), prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
2. Data Acquisition:
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Standard experiments include ¹H, ¹³C, DEPT-135, COSY, and HSQC to establish proton and carbon frameworks and their connectivity.
-
IR: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
MS: Use a high-resolution mass spectrometer (e.g., ESI-TOF, GC-MS) to obtain an accurate mass measurement.
3. Data Interpretation (Example: 2-(4-methoxybenzylidene)malononitrile):
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~ 7.8 (d, 2H), ~7.0 (d, 2H), ~7.7 (s, 1H), ~3.9 (s, 3H) | Aromatic protons of the para-substituted ring, the vinylic proton, and the methoxy (B1213986) group protons. |
| ¹³C NMR | δ ~ 163, 155, 133, 125, 115, 116, 80, 56 | Signals for aromatic carbons, the vinylic carbons, the nitrile carbons, and the methoxy carbon. |
| IR (cm⁻¹) | ~2220, ~1600, ~1250 | Sharp, strong C≡N stretch; C=C aromatic and vinylic stretches; C-O stretch of the ether. |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₁H₈N₂O | Experimental mass should match the calculated mass within 5 ppm, confirming the elemental formula. |
Protocol 2: Definitive Structure Elucidation by X-ray Crystallography
This protocol is the gold standard for unambiguous structure determination.[16]
1. Crystallization (Rate-Limiting Step):
-
Start with a highly purified sample (>98%).
-
Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof).
-
Common crystallization techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a small amount of a solvent. Place this solution in a sealed container with a larger reservoir of a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
2. Crystal Mounting and Data Collection:
-
Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in a beam of monochromatic X-rays and measuring the intensities and positions of the diffracted spots.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to generate an electron density map of the crystal's unit cell.
-
Computational software is used to fit atoms into the electron density, yielding a preliminary molecular structure.
-
This initial model is refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, highly accurate 3D structure.
Visualizing Workflows and Concepts
The following diagrams illustrate the logical flow of product validation and the relationship between different analytical techniques.
Caption: General workflow from synthesis to structural validation.
Caption: Relationship between validation techniques and information yielded.
Caption: Simplified logical pathway for the Knoevenagel condensation.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malononitrile, (2,3-dimethoxybenzylidene)- | 36937-95-8 | Benchchem [benchchem.com]
- 5. Dimethyl malononitrile - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. Thorpe_reaction [chemeurope.com]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanating Agents for Sterically Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrile group into a sterically hindered position of a molecule is a significant challenge in organic synthesis. This guide provides a comparative analysis of common cyanating agents, focusing on their efficacy with sterically hindered alkyl and aryl substrates. The information presented is curated from peer-reviewed literature to aid researchers in selecting the optimal reagent and conditions for their specific synthetic needs.
Introduction to Cyanation of Hindered Substrates
The cyanation of sterically hindered substrates is often complicated by the steric bulk around the reaction center, which can impede the approach of the nucleophilic cyanide source. Traditional SN2 reactions are generally inefficient for tertiary and neopentyl-type alkyl halides, and the cyanation of ortho-disubstituted aryl halides requires specialized catalytic systems. Consequently, a variety of cyanating agents and methodologies have been developed to address these challenges. This guide will compare the performance of several key cyanating agents, including metal cyanides, trimethylsilyl (B98337) cyanide (TMSCN), and potassium ferrocyanide, in the context of transition metal-catalyzed and radical-mediated reactions.
Comparative Performance of Cyanating Agents for Sterically Hindered Aryl Halides
The palladium- and nickel-catalyzed cross-coupling reactions are the most effective methods for the cyanation of sterically hindered aryl halides. The choice of cyanide source is critical for achieving high yields and functional group tolerance. Below is a comparison of commonly used cyanating agents for these transformations.
| Substrate | Cyanating Agent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromotoluene | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 80 | 24 | 85 | [1] |
| 2-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ / P(tBu)₃ | t-BuOH/H₂O | 100 | 18 | 92 | [2] |
| 2,6-Dimethylbromobenzene | Zn(CN)₂ | NiCl₂(dppf) / Zn | DMA | 80 | 12 | 78 | [3] |
| 2,6-Dimethylbromobenzene | K₄[Fe(CN)₆] | Pd(OAc)₂ / cataCXium A | Dioxane/H₂O | 100 | 1 | 91 | [2] |
| 1-Bromo-2,4,6-trimethylbenzene | Zn(CN)₂ | Pd₂(dba)₃ / XPhos | t-BuOH | 100 | 16 | 88 | [4] |
| 1-Bromo-2,4,6-triisopropylbenzene | Zn(CN)₂ | NiCl₂(dppf) / Zn | DMA | 100 | 24 | 65 | [5] |
Key Observations:
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]) : This non-toxic cyanide source often provides excellent yields in palladium-catalyzed cyanations of hindered aryl halides and is becoming a preferred reagent due to its safety profile.[2][6]
-
Zinc Cyanide (Zn(CN)₂) : A widely used and effective cyanating agent in both palladium- and nickel-catalyzed reactions.[1][3] It is less toxic than alkali metal cyanides.
-
Catalyst System : The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands generally being the most effective for hindered substrates.
Comparative Performance of Cyanating Agents for Sterically Hindered Alkyl Halides
The cyanation of sterically hindered alkyl halides is notoriously difficult. Direct SN2 displacement is often not feasible, necessitating alternative strategies. While direct comparative studies are less common than for aryl halides, the following table summarizes representative examples from the literature.
| Substrate | Cyanating Agent | Method | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl Chloride | TMSCN / SnCl₄ | Lewis Acid Catalysis | CH₂Cl₂ | 20 | 24-38 | 90 | [7] |
| 1-Adamantyl Bromide | TMSCN / TiCl₄ | Lewis Acid Catalysis | CH₂Cl₂ | 20 | 48 | 85 | [7] |
| Neopentyl Bromide | NaCN | Nucleophilic Substitution | DMSO | 90-95 | 66 | 26-30 (dinitrile) | [8] |
| 1-Chloro-2,2-dimethylpropane (Neopentyl Chloride) | [N(n-Bu)₄][CN] | Photoinduced Cu-Catalysis | CH₃CN | RT | 24 | 80 | [9] |
| 2-Chloro-3,3-dimethylbutane | [N(n-Bu)₄][CN] | Photoinduced Cu-Catalysis | CH₃CN | RT | 24 | 88 | [9] |
Key Observations:
-
Trimethylsilyl Cyanide (TMSCN) : In the presence of a Lewis acid, TMSCN is effective for the cyanation of tertiary alkyl halides, proceeding through a carbocation intermediate.[7]
-
Photoinduced Copper-Catalysis : This radical-based method shows promise for the cyanation of hindered secondary and even neopentyl-type chlorides at room temperature, using a tetra-n-butylammonium cyanide source.[9]
-
Sodium Cyanide in DMSO : For neopentyl systems, high temperatures and long reaction times are required, and the reaction may proceed to give dinitriles if a dihalide is used.[8]
Experimental Protocols
Palladium-Catalyzed Cyanation of a Hindered Aryl Bromide with K₄[Fe(CN)₆]
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl halides.[2]
Materials:
-
Sterically hindered aryl bromide (e.g., 2,6-dimethylbromobenzene)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
cataCXium® A (di(1-adamantyl)-n-butylphosphine)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Deionized water
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), cataCXium® A (0.04 mmol), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add dioxane (3 mL) and water (3 mL) to the vessel.
-
Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by reaction monitoring (e.g., 1-18 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Lewis Acid-Catalyzed Cyanation of a Tertiary Alkyl Halide with TMSCN
This protocol is based on a general method for the cyanation of tertiary alkyl halides.[7]
Materials:
-
Tertiary alkyl halide (e.g., tert-butyl chloride)
-
Trimethylsilyl cyanide (TMSCN)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the tertiary alkyl halide (1.0 mmol) and TMSCN (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of SnCl₄ (0.2-0.3 mmol) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 24-38 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Overview of primary synthetic routes for the cyanation of hindered substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0063740B1 - Process for the preparation of tertiary alkyl cyanides - Google Patents [patents.google.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into Dimethylmalononitrile Transnitrilation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and safe introduction of a nitrile group is a critical step in the synthesis of many pharmaceutical compounds and functional materials. Dimethylmalononitrile (DMMN) has emerged as a valuable reagent for transnitrilation reactions, offering a safer and more versatile alternative to traditional cyanating agents. This guide provides a comparative analysis of the mechanistic pathways of DMMN transnitrilation, supported by experimental data and detailed protocols, to aid in the selection and optimization of synthetic strategies.
The cyano group is a versatile functional group in organic synthesis, serving as a precursor to amines, amides, carboxylic acids, and other important moieties.[1] Traditional methods for its introduction, such as the Sandmeyer and Rosenmund-von Braun reactions, often rely on highly toxic cyanide salts like CuCN.[2] The development of transnitrilation reactions using reagents like this compound (DMMN) represents a significant advancement, offering milder reaction conditions and avoiding the use of free cyanide.[3][4]
Mechanistic Pathways of this compound Transnitrilation
The transnitrilation reaction with DMMN can proceed through different mechanistic pathways depending on the catalyst and reactants employed. The two predominant mechanisms are a polar, nucleophilic addition-elimination pathway and a radical pathway.
Polar Mechanism with Organometallic Reagents
In the presence of strong nucleophiles such as aryl Grignard or aryllithium reagents, the transnitrilation with DMMN proceeds via a polar mechanism.[3][5] This pathway involves the nucleophilic addition of the organometallic reagent to one of the nitrile groups of DMMN, forming a Thorpe-type imine adduct.[4][6] This intermediate then undergoes a retro-Thorpe fragmentation, which is energetically favorable, to yield the desired aryl nitrile and a stable carbanion byproduct.[3][6] Computational studies have supported the favorability of this fragmentation step.[4][6]
Caption: Polar mechanism of DMMN transnitrilation with organometallic reagents.
Radical Mechanism with Copper Catalysis
A distinct radical-based mechanism has been identified for the copper-catalyzed transnitrilation of arylboronic acids with DMMN.[2] This reaction proceeds through a Cu(0)/Cu(I) catalytic cycle and does not involve a polar, nucleophilic addition. Experimental evidence from radical trapping experiments, electron paramagnetic resonance (EPR), and X-ray photoelectron spectroscopy (XPS) supports the radical nature of this pathway.[2]
Caption: Copper-catalyzed radical mechanism for DMMN transnitrilation.
Comparison of DMMN Transnitrilation with Alternatives
The following table summarizes the performance of DMMN transnitrilation under different catalytic systems and compares it with traditional cyanating methods.
| Method | Cyanating Agent | Catalyst/Reagent | Substrate Scope | Key Advantages | Key Disadvantages |
| DMMN Transnitrilation | This compound | Grignard/Aryllithium Reagents | Broad for aryl halides | Mild conditions, avoids toxic metals, high yields.[3][5] | Requires pre-formation of organometallic reagents. |
| DMMN Transnitrilation | This compound | Copper | Arylboronic acids | Mild, oxidant-free, high functional group tolerance.[2] | Catalyst required. |
| DMMN Transnitrilation | This compound | Rhodium | Arylboronic acids | Expands functional group compatibility.[6] | Requires a precious metal catalyst. |
| DMMN Transnitrilation | 2-Methyl-2-phenyl malononitrile (B47326) (MPMN) | Nickel | Aryl (pseudo)halides | Good for challenging substrates like aryl chlorides.[7][8] | Requires a catalyst and specific ligand. |
| Sandmeyer Reaction | CuCN | Diazonium salts | Aryl amines | Well-established method. | Use of highly toxic CuCN, often harsh conditions.[2] |
| Rosenmund-von Braun | CuCN | Aryl halides | Aryl halides | Direct cyanation of aryl halides. | High temperatures, use of toxic CuCN.[2] |
Experimental Protocols
General Procedure for Transnitrilation of Aryl Grignard Reagents with DMMN
This protocol is adapted from the work of Reeves, et al.[3][4][5]
-
Grignard Reagent Formation: To a solution of the aryl bromide or iodide in an appropriate anhydrous solvent (e.g., THF), add magnesium turnings. The mixture is stirred, and initiation of the Grignard reaction is confirmed by a gentle exotherm. The reaction is typically stirred for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Transnitrilation: The freshly prepared Grignard reagent solution is then added dropwise to a solution of this compound (DMMN) in the same anhydrous solvent at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring and Quenching: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
General Procedure for Copper-Catalyzed Radical Transnitrilation of Arylboronic Acids
This protocol is based on the findings of Xie, et al.[2]
-
Reaction Setup: In a reaction vessel, combine the arylboronic acid, this compound (DMMN), a copper catalyst (e.g., CuI), a suitable ligand, and a base in an appropriate solvent.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. The optimal temperature and reaction time will vary depending on the specific substrates and catalyst system.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to isolate the aryl nitrile product.
Caption: General experimental workflows for DMMN transnitrilation.
Conclusion
The transnitrilation of this compound offers a significant improvement over traditional cyanating methods in terms of safety, substrate scope, and reaction conditions. The mechanistic dichotomy, proceeding through either a polar or a radical pathway, provides flexibility in designing synthetic routes. The choice of catalyst and reaction partners allows for the fine-tuning of the reaction to accommodate a wide range of functional groups, making DMMN a valuable tool in the synthesis of complex molecules for research, drug discovery, and materials science. Further investigations into expanding the scope and understanding the nuances of these reactions will continue to enhance their utility.
References
- 1. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide [mdpi.com]
- 2. Copper-catalyzed radical transnitrilation of arylborons with this compound and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Benchmarking Dimethylmalononitrile's Functional Group Tolerance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a chemical building block is critical to the success of a synthetic route. Dimethylmalononitrile (DMMN), a gem-dinitrile, presents itself as a versatile and highly reactive reagent. This guide provides an objective comparison of DMMN's performance and functional group tolerance across a range of common organic reactions, supported by experimental data, and contrasts its reactivity with other common active methylene (B1212753) compounds.
This compound's utility stems from the electrophilic nature of its nitrile groups and the steric shielding provided by the gem-dimethyl group, which influences its reactivity in comparison to unsubstituted malononitrile (B47326). This guide will delve into its performance in Knoevenagel condensations, multicomponent reactions for pyridine (B92270) synthesis, Michael additions, Gewald reactions, and transnitrilation reactions.
Knoevenagel Condensation: High Reactivity with Broad Aldehyde Scope
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. While direct comparative studies with this compound are limited in the literature, data for the closely related malononitrile demonstrates excellent tolerance for a wide array of functional groups on the aldehyde partner.
| Aldehyde (Ar-CHO) | Product | Yield (%) | Reference |
| 4-Iodobenzaldehyde | 2-(4-iodobenzylidene)malononitrile | 96 | [1] |
| 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-trimethoxybenzylidene)malononitrile | 96 | [2] |
| 4-Hydroxybenzaldehyde | 2-(4-hydroxybenzylidene)malononitrile | 95 | [2] |
| 4-Methylbenzaldehyde | 2-(4-methylbenzylidene)malononitrile | 95 | [2] |
| 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)malononitrile | High | [1] |
| Benzaldehyde | 2-benzylidenemalononitrile | 92 | [2] |
| Furan-2-carbaldehyde | 2-(furan-2-ylmethylene)malononitrile | High | [2] |
| Butyraldehyde | 2-butylidenemalononitrile | 53 | [2] |
Table 1: Substrate scope of the Knoevenagel condensation with malononitrile and various aldehydes. The high yields across a range of electronically and sterically diverse aldehydes suggest a high degree of functional group tolerance.
It is generally observed that aromatic aldehydes with either electron-donating or electron-withdrawing groups, as well as heterocyclic aldehydes, react efficiently.[1][2] Aliphatic aldehydes also participate in the reaction, albeit sometimes with lower yields.[2] The gem-dimethyl group in DMMN is expected to have a minimal impact on the functional group tolerance in this reaction, primarily influencing the reaction kinetics.
Multicomponent Reactions: A Versatile Synthon for Pyridine Synthesis
This compound is a valuable component in multicomponent reactions (MCRs) for the synthesis of highly substituted pyridines. These one-pot reactions are prized for their efficiency and atom economy. The functional group tolerance in these reactions is often high, accommodating a variety of substituents on the aldehyde and other components.
| Aldehyde | Thiol | Product | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 4-Methylbenzenethiol | 2-amino-6-(4-methylphenyl)thio-4-(4-chlorophenyl)-3,5-dicyanopyridine | 95 | [3] |
| 4-Methoxybenzaldehyde | Benzylthiol | 2-amino-6-(benzylthio)-4-(4-methoxyphenyl)-3,5-dicyanopyridine | 92 | [3] |
| 2-Naphthaldehyde | 4-Chlorobenzenethiol | 2-amino-6-(4-chlorophenyl)thio-4-(naphthalen-2-yl)-3,5-dicyanopyridine | 90 | [3] |
| 3,4-Dimethoxybenzaldehyde | Ethyl thioglycolate | Ethyl 2-((2-amino-4-(3,4-dimethoxyphenyl)-3,5-dicyanopyridin-6-yl)thio)acetate | 88 | [3] |
Table 2: Substrate scope of a three-component reaction for the synthesis of 2-amino-3,5-dicyanopyridines using malononitrile, various aldehydes, and thiols. The reaction demonstrates good to excellent yields with a range of functionalized starting materials.
Michael Addition: An Efficient Nucleophile for Conjugate Addition
| Chalcone (B49325) Substituent (Ar) | Chalcone Substituent (Ar') | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl | Phenyl | 87 | 90 | [4] |
| 4-Chlorophenyl | Phenyl | 99 | 88 | [4] |
| 4-Methylphenyl | Phenyl | 85 | 89 | [4] |
| 2-Thienyl | Phenyl | 80 | 85 | [4] |
Table 3: Asymmetric Michael addition of malononitrile to various chalcones. The reaction proceeds with high yields and enantioselectivities, indicating good tolerance for electronic variations on the chalcone substrates.
Gewald Reaction: Synthesis of Substituted Thiophenes
The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes. While not as commonly reported with this compound as with other active methylene compounds, the general reaction is known to tolerate a variety of ketones and nitriles. The use of DMMN in a Gewald-type reaction is a theoretical possibility that could lead to novel thiophene (B33073) derivatives.[5]
Transnitrilation: A Safe Cyanating Reagent
A significant application of this compound is as a safe and effective electrophilic cyanating reagent in transnitrilation reactions. It can transfer a cyanide group to aryl Grignard reagents, aryllithium species, and arylboronic acids, offering a less toxic alternative to traditional cyanating agents.[3][6][7] This reaction exhibits broad substrate scope and high functional group tolerance.[3][6]
| Arylboronic Acid | Product | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 95 | [7] |
| 4-Acetylphenylboronic acid | 4-Acetylbenzonitrile | 85 | [7] |
| 3-Chlorophenylboronic acid | 3-Chlorobenzonitrile | 92 | [7] |
| Naphthalen-2-ylboronic acid | 2-Naphthonitrile | 88 | [7] |
Table 4: Copper-catalyzed radical transnitrilation of arylboronic acids with this compound. The reaction is tolerant of both electron-donating and electron-withdrawing functional groups.
Experimental Protocols
General Procedure for Knoevenagel Condensation
To a solution of an aldehyde (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., ethanol (B145695), water, or a mixture), a catalytic amount of a base (e.g., piperidine (B6355638), triethylamine, or a solid-supported base) is added. The reaction mixture is stirred at room temperature or heated as required. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration if it precipitates, or by extraction following removal of the solvent. The crude product is then purified by recrystallization or column chromatography.[2]
General Procedure for Three-Component Pyridine Synthesis
A mixture of an aldehyde (1.0 mmol), this compound (1.0 mmol), and a thiol (1.0 mmol) in ethanol is treated with a catalytic amount of a base (e.g., piperidine or triethylamine). The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete as monitored by TLC. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.[3]
General Procedure for Michael Addition to Chalcones
To a solution of a chalcone (0.1 mmol) and this compound (0.12 mmol) in a suitable solvent such as dichloromethane, an organocatalyst (e.g., a rosin-derived bifunctional squaramide, 0.3 mol%) is added.[4] The mixture is stirred at room temperature for the time required to complete the reaction (monitored by TLC). The product is then isolated and purified by flash column chromatography on silica (B1680970) gel.[4]
General Procedure for Copper-Catalyzed Transnitrilation of Arylboronic Acids
An oven-dried reaction vessel is charged with an arylboronic acid (0.2 mmol), this compound (0.4 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if required), and a base (e.g., K2CO3, 2.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent (e.g., DMF) is added, and the mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7]
Visualizing Reaction Pathways and Comparisons
Knoevenagel Condensation Workflow
Caption: A simplified workflow of the Knoevenagel condensation.
Comparison of Active Methylene Compounds
Caption: Comparison of this compound with other active methylene compounds.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Transnitrilation from this compound to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis [organic-chemistry.org]
- 7. Copper-catalyzed radical transnitrilation of arylborons with this compound and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimethylmalononitrile
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of dimethylmalononitrile are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively. Adherence to these protocols is mandatory to mitigate the significant health risks associated with this compound.
This compound is a toxic and flammable substance that requires careful management.[1][2][3] Exposure can be harmful if inhaled, swallowed, or in contact with skin.[1][3] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that the following personal protective equipment is worn and that all operations are conducted within a certified laboratory chemical fume hood.[4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses and a face shield. | To protect against splashes and airborne particles.[1][3] |
| Hand Protection | Inspected, compatible chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact.[1][3][5] |
| Body Protection | Full-length lab coat with long sleeves. | To protect skin from accidental exposure.[5] |
| Respiratory | Type ABEK (EN14387) respirator filter or equivalent. | Required when dusts are generated or ventilation is inadequate.[2][6] |
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the buildup of electrostatic charge and keep away from ignition sources.[1]
-
Never work alone when handling cyanide compounds.[4]
Waste Disposal Procedures
All this compound waste is considered hazardous and must be disposed of through a licensed disposal company or your institution's Environmental Health & Safety (EHS) office.[1][7] Do not attempt to dispose of this chemical down the drain or mix it with other waste streams. [1][7]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from all other chemical waste.[1][4] Solid waste (e.g., contaminated gloves, paper towels) and liquid waste must be stored in separate, dedicated containers.[4]
-
Containerization:
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other information required by your institution.[5]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from acids and sources of heat or ignition.[8] The storage area should be secure and accessible only to trained personnel.[9]
-
Pickup Request: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[4]
Decontamination and Spill Response
Decontamination of Glassware and Surfaces:
All equipment and surfaces that come into contact with this compound must be decontaminated within a chemical fume hood.[4]
-
Initial Rinse: Rinse the contaminated item with a pH 10 buffer solution.[4]
-
Secondary Rinse: Follow with a freshly prepared 10% bleach solution.[4]
-
Waste Collection: Collect all rinsates as hazardous cyanide-containing waste.[4][9]
-
Final Cleaning: After decontamination, wash glassware with soap and copious amounts of water.[9]
Spill Response:
-
Contained Spill (inside a fume hood):
-
Uncontained Spill (outside a fume hood):
-
Evacuate the laboratory immediately. [9]
-
Alert others in the vicinity and contact your institution's emergency response team or EHS.[9]
-
Post "Do not enter" signs on the laboratory doors.[9]
-
Do not attempt to clean up a large spill or any spill outside of a fume hood unless you are trained and equipped to do so.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 二甲基丙二腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. uwindsor.ca [uwindsor.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
